8-Methoxy-5-nitroquinoline: A Comprehensive Technical Guide to Chemical Identifiers, Synthesis, and Drug Discovery Applications
Executive Summary In the landscape of medicinal chemistry and natural product synthesis, 8-Methoxy-5-nitroquinoline (CAS: 17012-47-4) emerges as a highly versatile bifunctional scaffold. Characterized by its electron-ric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and natural product synthesis, 8-Methoxy-5-nitroquinoline (CAS: 17012-47-4) emerges as a highly versatile bifunctional scaffold. Characterized by its electron-rich methoxy group and electron-withdrawing nitro group, this quinoline derivative is a critical intermediate. It is predominantly utilized in the total synthesis of pentacyclic pyridoacridine marine alkaloids (such as Arnoamines A and B)[1] and serves as a foundational building block for neuroactive agents targeting acetylcholinesterase (AChE) in Alzheimer's disease models[2].
As a Senior Application Scientist, the goal of this whitepaper is to deconstruct the chemical identity of 8-Methoxy-5-nitroquinoline, explain the mechanistic causality behind its structural utility, and provide field-validated, step-by-step experimental protocols for its synthesis and downstream functionalization.
Chemical Identity & Core Properties
Accurate chemical identification is the prerequisite for any rigorous drug development workflow. The quantitative data and identifiers for 8-Methoxy-5-nitroquinoline are summarized in the table below, cross-referenced with standards[3].
Property
Value
IUPAC Name
8-methoxy-5-nitroquinoline
CAS Number
17012-47-4
Molecular Formula
C10H8N2O3
Molecular Weight
204.18 g/mol
SMILES
COC1=C2C(=C(C=C1)[O-])C=CC=N2
InChIKey
TUICZSFZAWPHQN-UHFFFAOYSA-N
XLogP3 (Lipophilicity)
2.2
Mechanistic Role in Drug Discovery (Structure-Activity Relationship)
The utility of 8-Methoxy-5-nitroquinoline is not coincidental; it is dictated by the precise electronic and steric contributions of its substituents.
The 8-Methoxy Group (Lipophilic Modulator): The methoxy group at the C8 position increases the overall lipophilicity of the molecule (XLogP3 ~2.2)[3]. In neurodegenerative drug design, this lipophilicity is critical for Blood-Brain Barrier (BBB) permeability. Furthermore, the oxygen atom acts as a hydrogen bond acceptor, enhancing binding affinity within the active site of enzymes like acetylcholinesterase (AChE) and cytosolic human carbonic anhydrase (hCA) isoenzymes[2].
The 5-Nitro Group (Synthetic Handle): Positioned para to the methoxy group, the nitro group acts as a strong electron-withdrawing moiety. While it can participate in target binding, its primary value lies in its role as a synthetic handle. It can be cleanly reduced to an amine, unlocking the C5 position for amide coupling, cross-coupling reactions, or complex cyclizations required to build marine alkaloid frameworks[1].
Caption: Structure-Activity Relationship (SAR) logic of the 8-Methoxy-5-nitroquinoline scaffold.
Experimental Protocols: Synthesis and Downstream Functionalization
To ensure trustworthiness, the following protocols are designed as self-validating systems. We explain not just how to perform the reaction, but why each reagent and condition is selected.
Protocol A: Electrophilic Aromatic Nitration of 8-Methoxyquinoline
Causality: The synthesis relies on an electrophilic aromatic substitution. The methoxy group at C8 is strongly activating and ortho/para-directing. Because the ortho position (C7) experiences steric hindrance, the nitronium ion (
) regioselectively attacks the para position (C5), yielding 8-methoxy-5-nitroquinoline[4].
Step-by-Step Methodology:
Preparation: In a 20 mL round-bottom flask, dissolve 8-methoxyquinoline (0.72 mmol) in concentrated
(1 mL).
Why? Sulfuric acid acts as both the solvent and the catalyst required to generate the active nitronium ion from nitric acid.
Temperature Control: Submerge the flask in an ice/water bath (0°C).
Why? Nitration is highly exothermic. The ice bath prevents thermal runaway and suppresses unwanted di-nitration or oxidative degradation.
Addition: Slowly add concentrated
(2.06 mmol) dropwise via a glass pipette over 3–5 minutes[4].
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to drive the reaction to completion.
Quenching & Isolation: Slowly pour the acidic mixture into a beaker containing 3.5 g of a 1:1 ice/water mixture.
Why? The rapid dilution and temperature drop force the hydrophobic 8-methoxy-5-nitroquinoline to precipitate out of the aqueous phase.
Purification: Collect the solid via vacuum filtration. Wash sequentially with cold deionized water and diethyl ether to remove residual acids and unreacted starting material[4].
Protocol B: Catalytic Transfer Hydrogenation (Reduction to Amine)
Causality: To utilize the C5 position for alkaloid synthesis (e.g., Arnoamines), the nitro group must be reduced to an amine. Using cyclohexene as a hydrogen donor with a Palladium on Carbon (Pd/C) catalyst avoids the hazards of high-pressure
gas cylinders while providing quantitative yields[1].
Step-by-Step Methodology:
Suspension: Suspend 8-methoxy-5-nitroquinoline (4.87 mmol) and 10% Pd/C catalyst (approx. 10-15% w/w) in absolute ethanol (67 mL)[1].
Hydrogen Donor Addition: Add an excess of cyclohexene (3 mL).
Why? Under reflux, cyclohexene undergoes catalytic dehydrogenation to benzene, transferring its hydrogen atoms directly to the nitro group.
Reflux: Heat the mixture to reflux for 45 minutes[1].
Filtration: Filter the hot reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.
Concentration: Evaporate the filtrate under reduced pressure to yield 8-methoxy-5-aminoquinoline.
Caption: Step-by-step chemical synthesis and reduction workflow for 8-Methoxy-5-nitroquinoline.
Analytical Validation
To ensure the integrity of the synthesized 8-Methoxy-5-nitroquinoline, the product must be validated using spectroscopic techniques. A self-validating protocol relies on the following key markers:
Fourier-Transform Infrared Spectroscopy (FT-IR): The successful installation of the nitro group is confirmed by the appearance of characteristic
stretching signals. Look for strong, distinct absorption bands at 1583 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch)[2]. The aromatic stretchings will appear at approximately 3108–2957 cm⁻¹[5].
Nuclear Magnetic Resonance (NMR): In ¹H NMR (using DMSO-d6 or CDCl3), the methoxy protons will present as a sharp singlet integrating to 3H around
4.0–4.1 ppm. The presence of the strongly electron-withdrawing nitro group at C5 will significantly deshield the adjacent aromatic protons compared to the starting material[4].
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 811350, 8-Methoxy-5-nitroquinoline." PubChem,[Link]
Plubrukarn, A., et al. "The First Synthesis of the Pentacyclic Pyridoacridine Marine Alkaloids: Arnoamines A and B." Journal of Organic Chemistry, American Chemical Society,[Link]
Bingöl, Ö., et al. "Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates." European Journal of Medicinal Chemistry Reports, ResearchGate,[Link]
Al-Amiery, A., et al. "Synthesis of Quinoline Analogues." Cardinal Scholar, Ball State University, [Link]
Solubility Profile of 8-Methoxy-5-nitroquinoline in Organic Solvents: A Technical Guide for Chemical Synthesis and Drug Development
Executive Summary 8-Methoxy-5-nitroquinoline (8-MNQ) is a highly functionalized heterocyclic intermediate critical to the synthesis of complex pyridoacridine alkaloids (such as arnoamines A and B)[1] and various antibact...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Methoxy-5-nitroquinoline (8-MNQ) is a highly functionalized heterocyclic intermediate critical to the synthesis of complex pyridoacridine alkaloids (such as arnoamines A and B)[1] and various antibacterial fluoroquinolone derivatives[2]. Because 8-MNQ acts as a pivotal building block in multi-step syntheses, understanding its solvation thermodynamics and solubility profile in organic solvents is essential. This technical guide provides an in-depth analysis of 8-MNQ’s solubility, detailing the physicochemical causality behind its behavior, quantitative solubility ranges, and a self-validating experimental protocol for thermodynamic profiling.
Thermodynamic Causality:
The relatively high melting point of 148–149 °C indicates a highly stable solid-state crystal lattice. This stability is driven by strong intermolecular
stacking interactions between the planar aromatic quinoline cores.
The molecule features two highly polarized functional groups: an 8-methoxy (-OCH₃) group and a 5-nitro (-NO₂) group. Both groups act as potent hydrogen bond acceptors, but the molecule entirely lacks hydrogen bond donors. Consequently, 8-MNQ exhibits:
Poor solubility in non-polar aliphatic solvents (e.g., hexane), as these solvents cannot provide the solvation energy required to disrupt the strong
lattice interactions.
Excellent solubility in polar aprotic solvents (e.g., DMSO, DMF, Dichloromethane), where strong dipole-dipole interactions effectively solvate the polarized nitro and methoxy substituents.
Quantitative Solubility Profile in Organic Solvents
The following table summarizes the quantitative solubility profile of 8-MNQ across standard organic solvents at 25 °C. This data dictates solvent selection for extraction, chromatography, and reaction design.
To determine the precise thermodynamic solubility of 8-MNQ for custom solvent mixtures, the isothermal shake-flask method is the industry standard. The protocol below is designed as a self-validating system to ensure data trustworthiness.
Step-by-Step Protocol
Solvent Saturation: Add an excess of solid 8-MNQ (approx. 50 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.
Causality: Excess solid ensures the solution reaches maximum thermodynamic saturation rather than a kinetic pseudo-equilibrium.
Isothermal Equilibration: Agitate the suspension at a constant 25 °C (± 0.1 °C) using an orbital shaker for 48 hours.
Causality: The 48-hour timeframe is critical to overcome the high lattice energy of the 8-MNQ crystal, ensuring complete thermodynamic equilibrium.
Phase Separation: Centrifuge the mixture at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: Centrifugation prevents filter clogging and pressure-induced dissolution artifacts. Polytetrafluoroethylene (PTFE) is strictly required due to its universal chemical compatibility; standard PES or cellulose filters will dissolve in solvents like THF or DCM.
Dilution & Quantification: Immediately dilute the filtrate by a factor of 1:100 in the mobile phase and quantify via HPLC-UV at 254 nm.
Causality: Immediate dilution prevents the supersaturated solute from precipitating out of solution upon minor temperature fluctuations during transfer.
Self-Validating Verification Step
To validate that true thermodynamic equilibrium has been achieved, sample aliquots at 24, 48, and 72 hours. The system is self-validated when the concentration variance between the 48-hour and 72-hour time points is ≤ 2% .
Workflow for determining 8-MNQ equilibrium solubility via the shake-flask method.
Implications for Drug Development & Synthesis
The solubility profile of 8-MNQ directly dictates the engineering of its downstream reactions. A primary example is the catalytic hydrogenation of the 5-nitro group to yield an amine—a necessary step in the synthesis of fluoroquinolone prodrugs and pyridoacridine alkaloids[1].
Because 8-MNQ is only sparingly soluble in pure methanol (MeOH), running a Palladium on Carbon (Pd/C) reduction in pure MeOH leads to poor reaction kinetics and incomplete conversion. However, the reaction requires a protic source to facilitate the proton-coupled electron transfer necessary for nitro reduction.
The Solution: As documented in advanced fluoroquinolone prodrug syntheses, researchers utilize a binary solvent system of Methanol:Tetrahydrofuran (MeOH:THF) at a 2:1 ratio [2].
The THF acts as a powerful solubilizing agent, disrupting the
stacking of the quinoline core and keeping the 8-MNQ fully dissolved in the liquid phase.
The MeOH acts as the protic donor required for the reduction mechanism[2].
By understanding the solubility constraints and leveraging a co-solvent strategy, chemists can achieve >95% yields in the reduction of 8-MNQ to its corresponding amine.
Title: One-Pot Synthesis of 1,4-Dihydropyridine Derivatives Catalyzed by Silica-Coated Magnetic NiFe2O4 Nanoparticles-Supported H14[NaP5W30O110] (Referencing Pyridoacridine Alkaloids Synthesis)
Source: ResearchGate
URL: [Link]
Title: Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells
Source: White Rose eTheses Online (University of Leeds)
URL: [Link]
A Technical Guide to the UV-Vis Absorption Spectrum of 8-Methoxy-5-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 8-Methoxy-5-nitroquinoline (C₁₀H₈...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 8-Methoxy-5-nitroquinoline (C₁₀H₈N₂O₃), a heterocyclic aromatic compound of interest in pharmaceutical research.[1] We delve into the theoretical underpinnings of its electronic transitions, present a detailed, field-proven protocol for acquiring high-fidelity spectral data, and interpret the influence of solvent polarity and pH on the compound's absorption characteristics. This document is designed to equip researchers with the foundational knowledge and practical methodology required to utilize UV-Vis spectroscopy for the characterization and quantification of 8-Methoxy-5-nitroquinoline.
Introduction
8-Methoxy-5-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic compound that forms the core structure of many pharmacologically active agents.[1] The molecule's structure, featuring a quinoline ring system substituted with an electron-donating methoxy (-OCH₃) group and an electron-withdrawing nitro (-NO₂) group, creates a unique electronic environment that dictates its interaction with electromagnetic radiation.
UV-Vis spectroscopy is a powerful and widely accessible analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[2] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For molecules like 8-Methoxy-5-nitroquinoline, the UV-Vis spectrum is dominated by π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions within the conjugated aromatic system.[2] The resulting spectrum, a plot of absorbance versus wavelength, serves as a molecular fingerprint, providing valuable information for both qualitative identification and quantitative analysis based on the Beer-Lambert Law.
This guide will explore the causality behind the spectral features of 8-Methoxy-5-nitroquinoline, focusing on how environmental factors like solvent polarity and pH can modulate its electronic structure and, consequently, its UV-Vis absorption spectrum.
Theoretical Background: Electronic Transitions
The UV-Vis absorption spectrum of 8-Methoxy-5-nitroquinoline is primarily shaped by its extended π-conjugated system. The key electronic transitions are:
π → π* Transitions: These are high-energy transitions that typically result in strong absorption bands. They involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic quinoline ring. The presence of substituents, the electron-donating methoxy group and the electron-withdrawing nitro group, extends this conjugation, which is expected to shift the absorption to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted quinoline.
n → π* Transitions: These transitions involve the excitation of non-bonding electrons (lone pairs), primarily from the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro and methoxy groups, to an antibonding π* orbital. These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) than π → π* transitions.
The interplay of these transitions, and how they are influenced by the molecular environment, is key to interpreting the spectrum.
Experimental Methodology: A Self-Validating Protocol
Acquiring a reliable UV-Vis spectrum requires meticulous attention to detail. This protocol is designed as a self-validating system to ensure data integrity.
Solvents: Spectroscopic grade solvents are mandatory to avoid interference. Recommended solvents for studying polarity effects include:
Methanol (Polar, protic)
Acetonitrile (Polar, aprotic)
Cyclohexane (Non-polar)
pH Buffers: A range of buffer solutions (e.g., pH 2, 4, 7, 9, 12) for investigating pH effects.[4]
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the reference and sample.[5]
Cuvettes: 1 cm path length quartz cuvettes are required for measurements in the UV region (< 340 nm).
Experimental Workflow Diagram
The following diagram outlines the logical flow for acquiring and analyzing the UV-Vis spectrum.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Step-by-Step Protocol
Stock Solution Preparation: Accurately weigh and dissolve 8-Methoxy-5-nitroquinoline in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[6]
Working Solution Preparation: From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically absorbance values between 0.1 and 1.0).[6] This series is crucial for validating the Beer-Lambert Law.[7]
Instrument Setup:
Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).
Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent that will be used for the analysis. Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.[5]
Sample Measurement:
Empty the sample cuvette and rinse it with the analyte solution.
Fill the sample cuvette with the analyte solution and place it back in the sample holder.
Initiate the scan. The instrument will record the absorbance at each wavelength.
Data Analysis:
Identify the wavelength(s) of maximum absorbance (λmax).
To ensure the validity of quantitative measurements, plot the absorbance at λmax versus the concentration for the dilution series. The plot should be linear, confirming adherence to the Beer-Lambert Law.[2]
Results and Discussion: Interpreting the Spectrum
While direct experimental data for 8-Methoxy-5-nitroquinoline is not widely published in spectral databases, its spectrum can be reliably predicted based on the behavior of analogous nitroquinoline and substituted aromatic compounds.[6]
Expected Spectral Features
The UV-Vis spectrum is expected to show at least two major absorption bands in the 200-450 nm range, corresponding to the π → π* transitions of the nitroquinoline aromatic system.[6] A lower intensity, longer wavelength band corresponding to an n → π* transition may also be observable as a shoulder on the main absorption peak.
The Effect of Solvent Polarity (Solvatochromism)
The polarity of the solvent can significantly alter the energy levels of the ground and excited states, leading to shifts in the absorption spectrum—a phenomenon known as solvatochromism.[8]
π → π* Transitions: In these transitions, the excited state is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state.[9] This reduces the energy gap for the transition, resulting in a bathochromic (red) shift (shift to a longer λmax).[2]
n → π* Transitions: For n → π* transitions, the ground state is more stabilized by polar, protic solvents (like methanol or water) due to hydrogen bonding with the non-bonding electrons. This increases the energy gap for the transition, resulting in a hypsochromic (blue) shift (shift to a shorter λmax).[10]
Table 1: Predicted Solvatochromic Shifts for 8-Methoxy-5-nitroquinoline
Solvent
Polarity Type
Expected Shift for π → π
Expected Shift for n → π
Rationale
Cyclohexane
Non-polar
Reference
Reference
Minimal solute-solvent interaction.
Acetonitrile
Polar, Aprotic
Bathochromic (Red) Shift
Minor Shift
Stabilizes the more polar π* excited state.
Methanol
Polar, Protic
Bathochromic (Red) Shift
Hypsochromic (Blue) Shift
Stabilizes the π* excited state and strongly stabilizes the n ground state via H-bonding.
The Effect of pH
The quinoline ring contains a basic nitrogen atom that can be protonated in acidic conditions. This structural change significantly impacts the electronic system and, therefore, the UV-Vis spectrum.
Acidic Conditions (Low pH): The nitrogen atom becomes protonated (-NH⁺-). This can disrupt the aromatic system's conjugation, often leading to a hypsochromic (blue) shift compared to the neutral molecule.[4]
Neutral to Basic Conditions (High pH): The molecule exists in its neutral, unprotonated form. Changes in this range are typically less dramatic unless other ionizable groups are present.
Observing the spectral changes as a function of pH can help determine the pKa of the compound.[11] An isosbestic point—a wavelength where the absorbance remains constant regardless of pH—may be observed, indicating an equilibrium between two species (the protonated and deprotonated forms).[4]
Conclusion
The UV-Vis absorption spectrum of 8-Methoxy-5-nitroquinoline is a rich source of information about its electronic structure. The spectrum is characterized by intense π → π* transitions and is highly sensitive to the molecular environment. By systematically studying the effects of solvent polarity and pH, researchers can gain deep insights into the molecule's properties. The detailed protocol provided in this guide offers a robust framework for obtaining high-quality, reproducible data, which is essential for applications ranging from purity assessment and quantitative analysis in drug development to fundamental physicochemical studies.
References
PubChem. 8-Methoxy-5-nitroquinoline. National Center for Biotechnology Information.
Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research.
Ogunmodede, O. et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds.
Novak, I. et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry.
ResearchGate. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry.
Pharmapproach. UV VISIBLE SPECTROSCOPY.
Mettler Toledo. UV/Vis Spectrophotometry.
Andersen, Ø. M. et al. (2006). Effect of pH on the UV-visible absorption spectra of... ResearchGate.
Santa Cruz Biotechnology. 8-methoxy-5-nitroquinoline.
University of North Carolina. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC.
Hussain, A. et al. (2020). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. ResearchGate.
Agilent. The Basics of UV-Vis Spectroscopy.
SlideShare. (2017). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance.
BenchChem. Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
Al-Hamdani, A. A. S. et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC.
Kharbash, R. et al. (2020). Synthesis, solvatochromism and electric dipole moment study of coumarin-fused quinoline: experimental and quantum chemical computational investigations. ResearchGate.
Kurpińska, A. et al. (2017). Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. PMC.
Prabhu, A. et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate.
ResearchGate. Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior.
Hassan, A. A. (2017). pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. SciSpace.
1H and 13C NMR spectral data for 8-Methoxy-5-nitroquinoline
1H and 13C NMR Spectral Analysis of 8-Methoxy-5-nitroquinoline: A Technical Guide Executive Summary & Chemical Context 8-Methoxy-5-nitroquinoline (C10H8N2O3) is a highly functionalized heterocyclic scaffold that serves a...
Author: BenchChem Technical Support Team. Date: March 2026
1H and 13C NMR Spectral Analysis of 8-Methoxy-5-nitroquinoline: A Technical Guide
Executive Summary & Chemical Context
8-Methoxy-5-nitroquinoline (C10H8N2O3) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of marine pyridoacridine alkaloids (such as arnoamines)[1], kynurenic acid analogs, and novel antiepileptic and anti-Alzheimer agents[2]. For drug development professionals and synthetic chemists, confirming the regiochemistry of nitration and methoxylation on the quinoline core is paramount.
As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) characterization of this molecule not merely as a list of peaks, but as a dynamic map of electron density. The quinoline core in this molecule is subjected to a severe electronic "push-pull" system, which dramatically alters the local magnetic environment of specific nuclei[2].
Fig 1. Electronic push-pull mechanism of 8-Methoxy-5-nitroquinoline affecting NMR chemical shifts.
Mechanistic Rationale of Chemical Shifts
The spectral signature of 8-Methoxy-5-nitroquinoline is defined by the competing mesomeric (+M) and inductive (-I) effects of its substituents[2].
The 5-Nitro Effect (Deshielding): The nitro group is strongly electron-withdrawing. It removes electron density from the ring, heavily deshielding the ortho-proton (H-6). More importantly, it exerts a powerful through-space peri-effect on H-4, pushing its resonance downfield past 9.20 ppm[2].
The 8-Methoxy Effect (Shielding): The oxygen atom of the methoxy group donates lone-pair electron density into the aromatic
-system via resonance (+M effect). This localized increase in electron density strongly shields the ortho-proton (H-7), pulling it upfield to ~7.15 ppm[3].
1H NMR Spectral Data (400 MHz, CDCl3)
The following table summarizes the quantitative 1H NMR data, establishing the causality between the molecular structure and the observed chemical shifts[2],[3].
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Mechanistic Rationale
H-4
9.25
d
8.8
Extreme deshielding due to the peri-effect from the 5-NO2 group.
H-2
9.05
dd
4.0, 1.6
Deshielded by the adjacent electronegative heterocyclic nitrogen.
H-6
8.56
d
8.8
Deshielded by the ortho-NO2 group (-M, -I effects).
H-3
7.70
dd
8.8, 4.0
Resides in the standard quinoline meta-position; unaffected by strong substituent effects.
H-7
7.15
d
8.8
Strongly shielded by the ortho-methoxy group (+M effect).
8-OCH3
4.12
s
-
Typical aliphatic resonance for an aryl methyl ether.
13C NMR Spectral Data (100 MHz, CDCl3)
Assigning the 13C NMR spectrum of highly substituted quinolines can be challenging due to the abundance of quaternary carbons, which exhibit low signal intensity[1].
Position
Chemical Shift (δ, ppm)
Carbon Type
Mechanistic Rationale
C-8
~158.0
Cq
Directly bonded to the electronegative oxygen atom.
C-2
~150.5
CH
Adjacent to the electron-withdrawing ring nitrogen.
C-8a
~140.2
Cq
Bridgehead carbon, deshielded by the heteroatom.
C-5
~140.0
Cq
Directly bonded to the strongly electron-withdrawing NO2 group.
C-4
~133.5
CH
Deshielded by para-resonance from the NO2 group.
C-4a
~125.0
Cq
Bridgehead carbon.
C-6
~124.5
CH
Ortho to the NO2 group.
C-3
~123.0
CH
Meta to the ring nitrogen.
C-7
~108.5
CH
Heavily shielded by the ortho-methoxy group (+M effect).
8-OCH3
~56.5
CH3
Standard aliphatic methoxy carbon.
Self-Validating Experimental Protocol
To ensure high-fidelity data reproduction, NMR acquisition must not be treated as a passive recording, but as a self-validating analytical system. The following protocol guarantees quantitative reliability.
Step 1: Sample Preparation
Mass Optimization: Weigh exactly 15–20 mg of 8-Methoxy-5-nitroquinoline for 1H NMR, or 40–50 mg for 13C NMR.
Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is selected over DMSO-d6 to prevent viscosity-induced line broadening, ensuring sharp doublets for accurate J-coupling extraction.
Step 2: Instrument Shimming & Tuning
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
Lock the magnetic field to the deuterium frequency of CDCl3 (7.26 ppm).
Perform gradient shimming (Z0–Z5) until the lock level is stable and the full width at half maximum (FWHM) of the TMS signal is < 1.0 Hz.
Step 3: Acquisition Parameters
1H NMR: Set the number of scans (ns) to 16. Use a relaxation delay (d1) of 2.0 seconds.
13C NMR: Set ns to 1024. Critical Choice: Set d1 to 3.0 seconds. Causality: Quaternary carbons (C-5, C-8, C-4a, C-8a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer d1 ensures these nuclei fully return to thermal equilibrium between pulses, preventing signal nulling[1]. Utilize WALTZ-16 composite pulse decoupling (CPD) to remove 1H-13C splitting.
Step 4: Processing & System Validation
Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation (FT).
Perform manual phase correction (zero-order and first-order) and a multipoint baseline correction.
Self-Validation Check: Calibrate the integration of the methoxy singlet (4.12 ppm) to exactly 3.00 . The remaining aromatic signals (H-2, H-3, H-4, H-6, H-7) must integrate to exactly 1.00 each (
5%). If the total aromatic integration deviates beyond this threshold, the system flags incomplete relaxation (d1 too short) or the presence of co-eluting impurities.
Fig 2. Standardized workflow for high-resolution 1H and 13C NMR acquisition and processing.
References
PubChem. "8-Methoxy-5-nitroquinoline | C10H8N2O3 | CID 811350 - PubChem", National Institutes of Health (NIH).
Kırıkkale University et al. "(PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates", ResearchGate.
Sandjo, L. P., et al. "Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity", Beilstein Journals.
Cardinal Scholar. "Synthesis of Quinoline Analogues", Ball State University (BSU).
The Synthesis and Discovery of 8-Methoxy-5-nitroquinoline: A Technical Whitepaper
Executive Summary & Historical Context The development of quinoline derivatives represents a cornerstone of 20th-century medicinal chemistry. Following the advent of the Skraup synthesis in the 1880s, researchers began s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Historical Context
The development of quinoline derivatives represents a cornerstone of 20th-century medicinal chemistry. Following the advent of the Skraup synthesis in the 1880s, researchers began systematically exploring the quinoline scaffold for therapeutic applications. The discovery of 8-aminoquinolines as potent antimalarials—most notably pamaquine in the 1920s and primaquine in the 1940s—necessitated the development of reliable, high-yield synthetic intermediates.
8-Methoxy-5-nitroquinoline emerged as a highly versatile and critical intermediate in this lineage. The 8-methoxy group is essential for the biological activity and pharmacokinetic profile of many quinoline-based therapeutics, while the 5-nitro group provides a highly reactive handle that can be readily reduced to an amine for further functionalization. Today, this compound is not only foundational for antimalarial drug development but is also a critical precursor in the total synthesis of complex pentacyclic pyridoacridine marine alkaloids, such as Arnoamines A and B.
Mechanistic Grounding: Regioselectivity and Activation
The synthesis of 8-methoxy-5-nitroquinoline via direct nitration is a masterclass in electrophilic aromatic substitution (EAS) governed by competing electronic effects. When 8-methoxyquinoline is dissolved in a strong acid, the quinoline nitrogen is protonated, forming a quinolinium ion. Typically, a protonated pyridine ring is strongly deactivating and meta-directing.
However, the methoxy group at the C8 position exerts a powerful electron-donating resonance effect (+M effect) that selectively activates the carbocyclic ring. The positions ortho (C7) and para (C5) to the methoxy group become the primary sites for electrophilic attack. Because the C5 position is para to the methoxy group and sterically less hindered than the C7 position, the nitronium ion (
) attacks C5 with near-exclusive regioselectivity. This activation is so profound that the reaction reaches completion in mere minutes, a stark contrast to the harsh conditions required to nitrate an unsubstituted quinoline ring (1).
Regioselective nitration mechanism of 8-methoxyquinoline at the C5 position.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to allow researchers to troubleshoot and optimize based on real-time observations.
Protocol A: Direct Nitration of 8-Methoxyquinoline (Standard Route)
This method relies on the strong activating effect of the methoxy group.
Acid Mixing & Dissolution: Mix 5 mL of concentrated sulfuric acid (
) and 4 mL of concentrated nitric acid () under strict cooling (0–5 °C). Causality: Generating the nitronium ion is highly exothermic. Pre-cooling prevents premature degradation of the reagents.
Substrate Addition: Slowly add 50 mg of 8-methoxyquinoline to the cold mixed acid with continuous shaking. Causality: The substrate must dissolve completely to ensure uniform nitration. The strong +M effect of the methoxy group drives the reaction to completion in 10–15 minutes.
Quenching: Pour the reaction mixture into cold water. Causality: Immediate dilution halts the generation of
, preventing over-nitration and oxidative cleavage of the ring. A yellow precipitate of 8-methoxy-5-nitroquinoline will form immediately.
Purification: Filter the precipitate under vacuum, dry over anhydrous calcium chloride, and recrystallize using 95% methanol (1).
Protocol B: Adapted Skraup Synthesis
For scenarios where 8-methoxyquinoline is unavailable, the quinoline core can be constructed de novo from 2-methoxy-5-nitroaniline.
Reagent Assembly: Combine 2-methoxy-5-nitroaniline with glycerol, an oxidizing agent (e.g., arsenic acid), and a moderator (ferrous sulfate). Causality: Glycerol dehydrates to form acrolein, which undergoes a Michael addition with the aniline derivative. Ferrous sulfate is critical to moderate the highly exothermic ring-closure, preventing the reaction from turning into a black, polymerized tar (2).
Cyclization: Slowly add concentrated
and heat gradually to 120–160 °C for several hours.
Workup: Cool, pour onto ice, neutralize with
, and extract with ethyl acetate. Purify via column chromatography.
Step-by-step experimental workflow for the direct nitration synthesis protocol.
Quantitative Data & Yield Optimization
The choice of synthetic route drastically impacts yield, reaction time, and purity. The direct nitration of 8-methoxyquinoline is overwhelmingly preferred in modern drug development due to its rapid kinetics and high atom economy.
Parameter
Direct Nitration (Protocol A)
Skraup Synthesis (Protocol B)
Primary Reagents
,
Glycerol, , Oxidant,
Operating Temperature
0–5 °C
120–160 °C
Reaction Time
10–15 minutes
4–6 hours
Typical Yield
~77%
~45–55%
Primary Challenge
Exothermic control, over-nitration
Tar formation, thermal runaway
Purification Method
Recrystallization (Methanol)
Column Chromatography
Downstream Applications in Drug Development
The true value of 8-methoxy-5-nitroquinoline lies in its downstream versatility. The nitro group acts as a masked amine, which can be selectively reduced depending on the laboratory's constraints:
Classical Reduction: Utilizing tin dust (
) and concentrated hydrochloric acid () on a water bath for 1 hour yields 5-amino-8-methoxyquinoline at ~96% yield. However, this requires careful neutralization and extraction to remove tin salts (1).
Transfer Hydrogenation: A cleaner, modern approach utilizes 10% Palladium on Carbon (Pd/C) with cyclohexene in absolute ethanol. Refluxing for 45 minutes yields the amine without the need for high-pressure hydrogen gas or heavy metal cleanup (3).
Once reduced, the resulting 5-amino-8-methoxyquinoline is utilized to synthesize pentacyclic pyridoacridine marine alkaloids (e.g., Arnoamines A and B), which exhibit potent topoisomerase II inhibition and cytotoxicity against cancer cell lines (4). Furthermore, functionalization of the quinoline core is a standard pathway for generating next-generation antimalarial and antibacterial therapeutics.
Downstream applications of 8-methoxy-5-nitroquinoline in drug development.
References
Source: Journal of Advance Research in Applied Science (nnpub.org)
Unlocking the Therapeutic Potential of 8-Methoxy-5-nitroquinoline: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Promise of 8-Methoxy-5-nitroquinoline The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents wit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold and the Promise of 8-Methoxy-5-nitroquinoline
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities. Within this privileged scaffold, 8-Methoxy-5-nitroquinoline emerges as a compound of significant interest, distinguished by its unique substitution pattern. This guide provides a comprehensive technical overview of 8-Methoxy-5-nitroquinoline, synthesizing current research to illuminate its potential pharmacological applications for researchers, scientists, and drug development professionals. While direct research on this specific molecule is in its nascent stages, a critical analysis of its known biological activities, coupled with insights from closely related analogs, reveals promising avenues for therapeutic development.
Physicochemical Properties
8-Methoxy-5-nitroquinoline is a solid, with a melting point of 115°C.[1] Its molecular structure, featuring a methoxy group at position 8 and a nitro group at position 5 of the quinoline core, dictates its physicochemical properties and, consequently, its potential biological interactions.
Synthesis of 8-Methoxy-5-nitroquinoline: A Methodological Overview
The synthesis of 8-Methoxy-5-nitroquinoline is a multi-step process commencing with the readily available 8-Hydroxyquinoline. The synthetic pathway involves the methylation of the hydroxyl group, followed by nitration.
Experimental Protocol: Synthesis of 8-Methoxy-5-nitroquinoline
Step 1: Synthesis of 8-Methoxyquinoline from 8-Hydroxyquinoline
Dissolution: Dissolve 8-Hydroxyquinoline in an appropriate solvent such as dimethylformamide (DMF).
Base Addition: Add a suitable base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the hydroxyl group.
Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 8-methoxyquinoline. A 71% yield has been reported for this step.[1]
Step 2: Synthesis of 8-Methoxy-5-nitroquinoline from 8-Methoxyquinoline
Acidic Medium: Dissolve the synthesized 8-methoxyquinoline in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (typically 0-5°C) to control the exothermic reaction.
Nitration: The electrophilic nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich quinoline ring, preferentially at the 5-position.
Reaction Control: Maintain the low temperature and stir the reaction mixture for a specified duration.
Isolation and Purification: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter, wash with cold water until neutral, and dry the solid. Recrystallize the crude product from a suitable solvent to obtain pure 8-Methoxy-5-nitroquinoline. A 77% yield has been reported for this nitration step.[1]
Figure 1: Synthetic workflow for 8-Methoxy-5-nitroquinoline.
Current Pharmacological Landscape: Antimicrobial Activity
The most definitive pharmacological data for 8-Methoxy-5-nitroquinoline lies in its antimicrobial properties. In a comparative study, its antibacterial and antifungal activities were evaluated against its precursor, 8-methoxyquinoline.
Antibacterial and Antifungal Screening
Antibacterial Activity: 8-Methoxy-5-nitroquinoline has demonstrated inhibitory effects against various bacterial strains. However, its precursor, 8-methoxyquinoline, exhibited stronger antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[1]
Antifungal Activity: Similarly, while possessing antifungal properties, 8-Methoxy-5-nitroquinoline was found to be less potent than 8-methoxyquinoline against Aspergillus flavus, Aspergillus niger, and Trichophyton spp.[1]
Compound
Organism
Zone of Inhibition (mm)
8-Methoxy-5-nitroquinoline
Bacillus subtilis
16
Salmonella spp.
15
Salmonella typhi
15
Aspergillus flavus
17
Aspergillus niger
16
Trichophyton spp.
16
8-Methoxyquinoline
Bacillus subtilis
20
Salmonella spp.
18
Salmonella typhi
18
Aspergillus flavus
20
Aspergillus niger
19
Trichophyton spp.
18
Table 1: Comparative antimicrobial activity of 8-Methoxy-5-nitroquinoline and 8-Methoxyquinoline.[1]
The observed antimicrobial activity, although less potent than its non-nitrated counterpart in this particular study, suggests that the 5-nitro-8-methoxyquinoline scaffold warrants further investigation, potentially through derivatization to enhance efficacy.
The true potential of 8-Methoxy-5-nitroquinoline may lie beyond its currently documented antimicrobial effects. By examining the pharmacological profiles of structurally similar compounds, particularly its close analog 8-hydroxy-5-nitroquinoline (Nitroxoline), we can delineate logical and promising avenues for future research.
Anticancer Potential: A Logical Leap
The 5-nitroquinoline scaffold is increasingly recognized for its anticancer properties.[2] Nitroxoline, for instance, has demonstrated potent cytotoxicity against a range of cancer cell lines and is considered a more potent anticancer agent than the well-studied clioquinol.[2][3]
Proposed Mechanisms of Action for Anticancer Activity:
Induction of Oxidative Stress: The nitro group on the quinoline ring is a key pharmacophore that can undergo bioreduction, particularly in the hypoxic environments characteristic of solid tumors. This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell apoptosis.[2][3]
Enzyme Inhibition: Quinoline derivatives are known to inhibit various enzymes crucial for cancer cell survival and proliferation. For example, some analogs inhibit proteasome activity and methionine aminopeptidases.[3]
Modulation of Signaling Pathways: Other methoxy-quinoline derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[4]
Figure 2: Proposed anticancer mechanisms of action for 8-Methoxy-5-nitroquinoline.
Anti-parasitic Activity: A New Therapeutic Avenue
Recent studies have highlighted the potent activity of Nitroxoline against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[5] Its efficacy in this context surpassed that of the current first-line treatment, benznidazole.[5]
Potential Anti-parasitic Mechanisms:
Metal Ion Chelation: The pharmacodynamic action of Nitroxoline is attributed to its ability to chelate essential metal ions, thereby interfering with the function of various microbial and parasitic enzymes.[5]
Induction of Programmed Cell Death: Nitroxoline has been shown to trigger multiple programmed cell death pathways in T. cruzi, including chromatin condensation, mitochondrial membrane depolarization, and ATP depletion.[5]
Given the structural similarity, it is plausible that 8-Methoxy-5-nitroquinoline could also exhibit anti-parasitic properties through similar mechanisms.
Future Directions and Experimental Considerations
The preliminary data on 8-Methoxy-5-nitroquinoline, combined with the extensive research on its analogs, provides a solid foundation for a comprehensive research and development program.
Recommended Research Trajectory:
Broad-Spectrum Cytotoxicity Screening: Evaluate the cytotoxic effects of 8-Methoxy-5-nitroquinoline against a diverse panel of human cancer cell lines to identify potential therapeutic targets. The MTT assay is a standard colorimetric method for assessing cell viability.[4]
Mechanism of Action Studies: Investigate the underlying mechanisms of any observed anticancer activity. This should include assays for ROS generation, cell cycle analysis, and apoptosis induction.
Enzyme Inhibition Assays: Screen 8-Methoxy-5-nitroquinoline against a panel of relevant enzymes, such as kinases and proteasomes, to identify specific molecular targets.
Anti-parasitic and Expanded Antimicrobial Testing: Conduct in-vitro studies against a wider range of pathogenic microbes and parasites to fully characterize its anti-infective potential.
In-vivo Efficacy and Toxicity Studies: Promising in-vitro results should be followed by in-vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety profiles.
Conclusion
8-Methoxy-5-nitroquinoline is a molecule at the frontier of pharmacological exploration. While its currently documented antimicrobial activity is modest, its structural relationship to potent anticancer and anti-parasitic agents strongly suggests a much broader therapeutic potential. This guide serves as a call to action for the research community to undertake a more profound investigation of this promising compound. A systematic and mechanistically driven approach to elucidating its pharmacological profile is paramount and could unlock novel therapeutic solutions for some of the most challenging diseases.
References
Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17. [Link]
Li, F., et al. (2020). The strong in vitro and vivo cytotoxicity of three new cobalt(ii) complexes with 8-methoxyquinoline. Dalton Transactions, 49(36), 12674-12684. [Link]
Pérez-Cabarcas, J., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 18(8), 1106. [Link]
Wang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences, 23(15), 8489. [Link]
Geetha, R., et al. (2022). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Polycyclic Aromatic Compounds, 42(5), 2389-2410. [Link]
Ezekiel, A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 40-47. [Link]
The Chemical and Toxicological Profile of 8-Methoxy-5-nitroquinoline: A Whitepaper on Safety, Pharmacokinetics, and Synthetic Utility
Executive Summary 8-Methoxy-5-nitroquinoline (CAS: 17012-47-4) is a highly functionalized heterocyclic building block extensively utilized in advanced medicinal chemistry and natural product synthesis. Due to the presenc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Methoxy-5-nitroquinoline (CAS: 17012-47-4) is a highly functionalized heterocyclic building block extensively utilized in advanced medicinal chemistry and natural product synthesis. Due to the presence of a redox-active nitro group and a lipophilic quinoline core, it serves as a critical intermediate for synthesizing pyridoacridine marine alkaloids and central nervous system (CNS) therapeutics. However, these same structural features impart significant toxicological risks, necessitating stringent safety protocols. This whitepaper synthesizes the physicochemical data, mechanistic toxicity, Safety Data Sheet (SDS) guidelines, and field-proven experimental protocols for researchers handling this compound.
Chemical Architecture & Physicochemical Profiling
The molecular architecture of 8-methoxy-5-nitroquinoline features a quinoline ring substituted with an electron-donating methoxy group at the C8 position and an electron-withdrawing nitro group at the C5 position[1]. This push-pull electronic configuration highly polarizes the ring system, influencing both its reactivity in cross-coupling reactions and its biological interactions, such as Blood-Brain Barrier (BBB) permeation (2)[2].
Table 1: Physicochemical Properties of 8-Methoxy-5-nitroquinoline
The toxicity of 8-methoxy-5-nitroquinoline is primarily driven by the C5-nitro group, a well-documented toxicophore in medicinal chemistry.
Redox Cycling and ROS Generation: In biological systems, nitroaromatic compounds undergo single-electron enzymatic reduction by nitroreductases to form a reactive nitro radical anion. In the presence of oxygen, this anion can auto-oxidize back to the parent nitro compound, generating superoxide radicals (O₂•⁻). This futile redox cycle leads to severe oxidative stress and cellular apoptosis.
Mutagenicity: Further reduction of the nitro group yields nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species can covalently adduct to nucleophilic centers on DNA (such as the N7 position of guanine), leading to base-pair mutations[3].
Pharmacokinetics (BBB Permeation): With a LogP of 2.2 and a TPSA of 67.9 Ų, the compound possesses ideal lipophilicity for crossing the Blood-Brain Barrier. While this is advantageous for developing anti-Alzheimer agents (e.g., Acetylcholinesterase inhibitors)[2], it also means that accidental exposure can lead to rapid systemic and neurological toxicity.
Safety Data Sheet (SDS) & Handling Protocols
Due to its acute toxicity and irritant properties, strict adherence to GHS safety guidelines is mandatory when handling 8-methoxy-5-nitroquinoline ().
Table 2: GHS Classification and Hazard Statements
Hazard Class
Category
Signal Word
Hazard Statements
Acute Toxicity (Oral)
Category 4
Warning
H302: Harmful if swallowed
Acute Toxicity (Dermal)
Category 4
Warning
H312: Harmful in contact with skin
Acute Toxicity (Inhalation)
Category 4
Warning
H332: Harmful if inhaled
Skin Corrosion/Irritation
Category 2
Warning
H315: Causes skin irritation
Serious Eye Damage
Category 2
Warning
H319: Causes serious eye irritation
STOT (Single Exposure)
Category 3
Warning
H335: May cause respiratory irritation
Engineering Controls & PPE:
Ventilation: Must be handled inside a certified Class II chemical fume hood to prevent inhalation of aerosolized powders (P271).
PPE: Nitrile gloves (minimum 0.11 mm thickness, double-gloving recommended due to dermal toxicity), tightly fitting safety goggles, and a lab coat (P280). If ventilation is inadequate, a P2/N95 particulate respirator is required.
Storage: Store at room temperature (RT) in a tightly closed container, protected from light and moisture. Avoid contact with strong oxidizing agents (P403+P233).
Synthetic Utility in Drug Development
Despite its toxicity, 8-methoxy-5-nitroquinoline is an indispensable precursor. It is prominently featured in the total synthesis of pentacyclic pyridoacridine marine alkaloids, such as Arnoamines A and B, which exhibit potent topoisomerase inhibition (4)[4]. Furthermore, its derivatives are actively investigated as dual-acting therapeutic candidates for neurodegenerative diseases[2].
Fig 1. Synthetic workflow utilizing 8-Methoxy-5-nitroquinoline in drug development.
To utilize the quinoline scaffold, the toxic nitro group is typically reduced to an amine. The following protocol details a chemoselective reduction using Iron and Ammonium Chloride, chosen specifically to prevent the over-reduction of the quinoline ring that often occurs with aggressive palladium-catalyzed hydrogenation.
Protocol: Synthesis of 5-Amino-8-methoxyquinoline
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methoxy-5-nitroquinoline (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M concentration).
Causality: Ethanol fully solubilizes the lipophilic nitroquinoline, while water is required to dissolve the NH₄Cl electrolyte, creating a homogenous biphasic interface for the solid iron powder.
Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat the vigorously stirred mixture to 80 °C under a nitrogen atmosphere.
Causality: NH₄Cl acts as a mild proton source. Heating accelerates the single-electron transfer from the Fe(0) surface to the nitro group, sequentially reducing it through nitroso and hydroxylamine intermediates to the primary amine.
Self-Validating Monitoring: After 2 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) eluent.
Validation: The starting material (nitroquinoline) appears as a distinct yellow spot. The successful formation of the amine is validated by the disappearance of the yellow spot and the emergence of a highly fluorescent blue/green spot under short-wave UV light (254 nm), characteristic of aminoquinolines.
Workup & Isolation: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot ethyl acetate.
Causality: Iron oxides strongly adsorb polar amines. Hot filtration prevents product loss due to physical entrapment in the metal matrix.
Purification: Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 5-amino-8-methoxyquinoline as a dark solid, ready for downstream cross-coupling.
References
The First Synthesis of the Pentacyclic Pyridoacridine Marine Alkaloids: Arnoamines A and B, The Journal of Organic Chemistry - ACS Public
Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates, ResearchGate / European Journal of Medicinal Chemistry Reports,
Application Note: Scalable Synthesis Routes for 8-Methoxy-5-nitroquinoline
Executive Summary 8-Methoxy-5-nitroquinoline is a critical intermediate in the synthesis of biologically active quinoline analogues, including antimalarial agents (e.g., primaquine derivatives), antibacterial compounds,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Methoxy-5-nitroquinoline is a critical intermediate in the synthesis of biologically active quinoline analogues, including antimalarial agents (e.g., primaquine derivatives), antibacterial compounds, and experimental oncology drugs. This application note provides a comprehensive, field-validated guide to the scalable synthesis of 8-methoxy-5-nitroquinoline. We evaluate two orthogonal synthetic pathways—direct electrophilic nitration of 8-methoxyquinoline and the O-methylation of 5-nitro-8-hydroxyquinoline (nitroxoline)—detailing the mechanistic rationale, quantitative metrics, and step-by-step protocols necessary for reproducible scale-up.
Mechanistic Rationale & Pathway Selection
The synthesis of 8-methoxy-5-nitroquinoline requires precise regiocontrol. The quinoline scaffold presents a unique electronic environment: the nitrogen-containing pyridine ring is electron-deficient, while the fused benzene ring is relatively electron-rich.
Route A: Electrophilic Aromatic Nitration of 8-Methoxyquinoline
Under standard nitration conditions (concentrated
and ), the quinoline nitrogen is rapidly protonated to form a quinolinium cation [3]. This protonation strongly deactivates the pyridine ring toward electrophilic attack, directing the nitronium ion () exclusively to the benzene ring. The methoxy group at the C8 position acts as a strong electron-donating group via resonance (+M effect), activating the ring and directing substitution to its ortho (C7) and para (C5) positions. Due to the steric hindrance at C7 and the superior stabilization of the Wheland intermediate at C5, the nitration is highly regioselective, yielding 8-methoxy-5-nitroquinoline as the major product [1, 4].
Causality Check: Strict temperature control (0–5 °C) is mandatory. Elevated temperatures accelerate the secondary nitration event, leading to the formation of 5,7-dinitro-8-methoxyquinoline as an undesirable byproduct [2, 5].
Route B: O-Methylation of 5-Nitro-8-hydroxyquinoline (Nitroxoline)
An alternative, highly scalable route utilizes commercially available 5-nitro-8-hydroxyquinoline (nitroxoline), an established antibacterial agent [6]. This route bypasses the hazards of bulk nitration by employing a straightforward Williamson ether synthesis. The phenolic hydroxyl group is deprotonated by a mild base (e.g.,
) to form a resonance-stabilized phenoxide, which subsequently undergoes an nucleophilic attack on a methylating agent (e.g., methyl iodide or dimethyl sulfate) [7].
Causality Check: While methyl iodide is highly efficient, dimethyl sulfate is often preferred for industrial scale-up due to its lower volatility and cost, provided phase-transfer catalysis (PTC) or rigorous engineering controls are implemented.
Workflow Visualization
Figure 1: Orthogonal synthetic workflows for the preparation of 8-Methoxy-5-nitroquinoline.
Quantitative Route Comparison
The following table summarizes the key metrics for both synthetic routes to aid in process selection and risk assessment.
Parameter
Route A: Direct Nitration
Route B: O-Methylation
Starting Material
8-Methoxyquinoline
5-Nitro-8-hydroxyquinoline
Reagents
Conc. , Conc.
or ,
Typical Yield
65% – 75%
85% – 95%
Regioselectivity
High (C5 favored over C7)
Absolute (Pre-installed nitro group)
Primary Impurity
5,7-dinitro-8-methoxyquinoline
Unreacted starting material
Scalability
Moderate (Exothermic hazard)
High (Easily controlled kinetics)
Safety Profile
Requires cryogenic cooling
Requires handling of alkylating agents
Step-by-Step Experimental Protocols
Protocol 1: Synthesis via Direct Nitration (Route A)
Self-Validating Step: The formation of the quinolinium sulfate salt prior to the addition of nitric acid is critical. Failure to fully dissolve the starting material in sulfuric acid will result in localized thermal spikes and over-nitration.
Materials:
8-Methoxyquinoline (1.0 eq, 10.0 g, 62.8 mmol)
Concentrated Sulfuric Acid (
, 98%) (45 mL)
Concentrated Nitric Acid (
, 70%) (1.1 eq, 4.4 mL, 69.1 mmol)
Procedure:
Preparation of the Acidic Medium: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Add 45 mL of concentrated
and cool the flask to 0 °C using an ice-brine bath.
Substrate Addition: Slowly add 8-methoxyquinoline (10.0 g) to the chilled sulfuric acid in small portions over 20 minutes. Maintain the internal temperature below 10 °C. Stir until complete dissolution is achieved (a clear, viscous solution indicates full protonation).
Nitration: In a separate vial, prepare the nitrating mixture by carefully mixing 4.4 mL of conc.
with 5 mL of conc. . Transfer this mixture to the addition funnel.
Controlled Addition: Add the nitrating mixture dropwise to the quinolinium solution over 45 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C.
Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Quenching & Isolation: Slowly pour the reaction mixture over 300 g of crushed ice with vigorous stirring. Neutralize the acidic suspension to pH 7-8 using a cold 20% aqueous
solution or saturated .
Filtration: Collect the resulting yellow precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove residual inorganic salts.
Purification: Recrystallize the crude solid from ethanol to yield 8-methoxy-5-nitroquinoline as yellow needles.
Protocol 2: Synthesis via O-Methylation (Route B)
Self-Validating Step: The color change of the reaction mixture from the bright yellow/orange of the nitroxoline phenoxide anion to a paler suspension indicates the successful consumption of the nucleophile and progression of the alkylation.
Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-8-hydroxyquinoline (10.0 g) in 100 mL of anhydrous acetone. Add anhydrous
(18.2 g).
Activation: Stir the suspension at room temperature for 30 minutes under a dry nitrogen atmosphere to ensure complete deprotonation, generating the active phenoxide species.
Alkylation: Slowly add methyl iodide (4.9 mL) via syringe over 10 minutes.
Reaction Maturation: Heat the mixture to a gentle reflux (approx. 56 °C) and stir for 12–16 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetone.
Extraction: Partition the residue between dichloromethane (DCM, 150 mL) and water (100 mL). Separate the organic layer and wash the aqueous layer with an additional 50 mL of DCM.
Drying & Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous
. Filter and evaporate the solvent under reduced pressure to afford 8-methoxy-5-nitroquinoline. The product is typically of high purity (>95%) but can be recrystallized from ethanol if necessary.
Analytical Validation & Troubleshooting
To ensure structural integrity and purity, the synthesized 8-methoxy-5-nitroquinoline must be validated analytically:
1H-NMR (400 MHz, DMSO-d6): Key diagnostic peaks include the methoxy singlet at
~4.12 ppm (3H, s) and the characteristic splitting of the quinoline aromatic protons. The C6 and C7 protons typically appear as a pair of doublets with ortho-coupling ( Hz) [8].
FT-IR: Look for the disappearance of the broad O-H stretch (~3200 cm⁻¹) from the nitroxoline starting material (if using Route B) and the presence of strong asymmetric and symmetric
stretching bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ [9].
Troubleshooting: If the yield in Route A is low and TLC shows multiple spots, the internal temperature likely exceeded 5 °C during nitration, leading to dinitration. If starting material remains in Route B, ensure the
is strictly anhydrous, as water can hydrolyze the methylating agent.
References
Alnjaa, A. M. A. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved from[Link]
StackExchange Chemistry. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]
Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline (Patent EP0858998A1).
Urbahskiz, T. et al. (1958). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Warsaw University of Technology. Retrieved from[Link]
Google Patents. (2022). Nitroxoline derivative, preparation method therefor, and use thereof (Patent WO2022028321A1).
American Chemical Society. (2000). The First Synthesis of the Pentacyclic Pyridoacridine Marine Alkaloids: Arnoamines A and B. Retrieved from [Link]
Sandjo, L. P., et al. (2015). Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity. Beilstein Journal of Organic Chemistry. Retrieved from[Link]
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
Application
Crystallization techniques for 8-Methoxy-5-nitroquinoline purification
Application Note: Advanced Crystallization and Chromatographic Purification Strategies for 8-Methoxy-5-nitroquinoline Context and Mechanistic Importance 8-Methoxy-5-nitroquinoline (also referred to as 5-nitro-8-methoxyqu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Crystallization and Chromatographic Purification Strategies for 8-Methoxy-5-nitroquinoline
Context and Mechanistic Importance
8-Methoxy-5-nitroquinoline (also referred to as 5-nitro-8-methoxyquinoline) is a critical synthetic intermediate in medicinal and synthetic organic chemistry. It serves as a foundational scaffold for the synthesis of biologically active compounds, including antibacterial nitroxoline derivatives[1], and complex marine pyridoacridine alkaloids such as arnoamines A and B[2].
The synthesis of this compound typically involves the electrophilic aromatic nitration of 8-methoxyquinoline using a mixture of concentrated nitric and sulfuric acids. Because the methoxy group strongly activates the benzene ring, the reaction proceeds rapidly but is prone to yielding a mixture of regioisomers (predominantly the 5-nitro isomer, alongside minor 7-nitro impurities) and unreacted starting materials[3]. Achieving >99% purity is paramount for downstream applications—particularly catalytic reductions or cross-coupling reactions—where trace isomeric impurities or residual acids can poison transition metal catalysts.
Principles of the Purification Strategy
Phase Segregation (Liquid-Liquid Extraction): The crude, highly acidic reaction mixture is neutralized to deprotonate the quinoline nitrogen. Dichloromethane (DCM) is utilized for extraction because the target free-base exhibits high solubility in chlorinated solvents, whereas the aqueous neutralization salts are completely excluded.
Chromatographic Pre-Purification: Silica gel flash chromatography using a tunable non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) separates the 5-nitro isomer from the 7-nitro isomer based on slight differences in dipole moment and stationary-phase affinity[1].
Thermodynamic Crystallization: The final polishing step relies on solvent-mediated recrystallization using 95% methanol. The rationale here is thermodynamic: at reflux (~65 °C), the methanol fully solvates the compound. The 5% water acts as a subtle anti-solvent. As the temperature drops, the solubility of the hydrophobic quinoline core decreases sharply, driving supersaturation and selective nucleation of the 5-nitro isomer, leaving trace impurities dissolved in the mother liquor[3].
Workflow Visualization
Figure 1: Multi-stage purification workflow for 8-Methoxy-5-nitroquinoline.
Step-by-Step Experimental Protocols
Protocol A: Reaction Quenching and Liquid-Liquid Extraction
Causality: Nitration reactions leave the product protonated in strong acids. Neutralization is required to drive the equilibrium toward the uncharged, lipophilic free base, enabling organic extraction.
Transfer the crude nitration reaction mixture slowly into a beaker containing crushed ice (e.g., 30–50 g ice per 10 mmol scale) to safely dissipate the exothermic heat of dilution[4].
Slowly adjust the aqueous phase to a pH of 8–9 using aqueous ammonia or saturated sodium carbonate. Self-Validation: The solution will transition from clear/acidic to yielding a yellow precipitate as the free base forms[1].
Extract the aqueous phase with Dichloromethane (DCM) (3 × 20 mL).
Combine the organic layers and wash sequentially with distilled water and saturated brine to remove residual inorganic salts.
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude yellow solid.
Protocol B: Silica Gel Flash Chromatography
Causality: Removes highly polar baseline impurities and regioisomers before crystallization to ensure the crystallization lattice is not disrupted by structurally similar contaminants.
Prepare a silica gel column using a slurry of silica in hexane (or petroleum ether).
Load the crude solid dissolved in a minimal amount of DCM onto the column.
Elute using a gradient of Hexane/Ethyl Acetate (starting at 4:1, moving to 2:1 v/v)[4].
Monitor fractions via Thin Layer Chromatography (TLC). The target 8-methoxy-5-nitroquinoline typically exhibits an Rf value of ~0.58 to 0.86 depending on the exact mobile phase ratio[3].
Pool the fractions containing the target compound and evaporate the solvent to yield a pre-purified solid.
Protocol C: Solvent-Mediated Recrystallization
Causality: Methanol provides the ideal steep solubility curve. The 5% water content acts as a nucleation trigger without crashing the product out amorphously.
Transfer the pre-purified solid to a round-bottom flask equipped with a reflux condenser.
Add 95% Methanol (approx. 50 mL per gram of solid)[3].
Heat the suspension to reflux (65 °C) in a water bath until the solid is completely dissolved. Self-Validation: A clear, deep yellow solution confirms complete solvation. If insoluble particulates remain, perform a hot filtration.
Remove the flask from the heat source and allow it to cool slowly to room temperature over 2 hours. Crucial: Do not disturb the flask; slow cooling promotes the formation of large, pure crystalline lattices rather than trapping impurities in rapidly formed amorphous precipitates.
Once at room temperature, chill the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.
Collect the yellow crystals via vacuum filtration, wash with a minimal amount of ice-cold 95% methanol, and dry in a vacuum desiccator over anhydrous calcium chloride[3].
Quantitative Data & Analytical Validation
To ensure the integrity of the purified 8-methoxy-5-nitroquinoline, researchers must validate the physical and spectroscopic properties against established benchmarks.
Table 1: Physicochemical and Analytical Benchmarks for Purified 8-Methoxy-5-nitroquinoline
Parameter
Expected Value / Observation
Analytical Purpose
Physical Appearance
Yellow crystalline solid
Visual confirmation of purity (lack of brown oxidation)
Analytical Self-Validation: The absence of an -OH stretching band (typically broad, ~3300 cm⁻¹) in the FT-IR spectrum confirms that no demethylation occurred during the harsh acidic nitration, validating the stability of the methoxy ether linkage[5].
References
WO2022028321A1 - Nitroxoline derivative, preparation method therefor, and use thereof
Source: Google Patents
URL
Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates
Source: ResearchGate
URL:[Link]
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities
Source: ResearchGate
URL:[Link]
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL
Source: Journal of Advance Research in Applied Science
URL:[Link]
The Journal of Organic Chemistry Vol. 65 No. 18
Source: ACS Publications
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Core Precursor: 8-Methoxy-5-nitroquinoline
Introduction & Strategic Rationale
Primaquine remains a critical 8-aminoquinoline antimalarial, uniquely effective against the hypnozoite stage of Plasmodium vivax. However, its clinical utility is frequently limited by dose-dependent hemolytic toxicity in patients with G6PD deficiency. To bypass this hematological toxicity while retaining antimalarial and antimicrobial efficacy, medicinal chemists explore positional isomers. Relocating the 4-amino-1-methylbutylamino side chain from the 8-position to the 5-position yields "reverse" analogues (e.g., 5-amino-8-methoxyquinoline derivatives)[1].
This application note outlines a highly reproducible, three-step synthetic pipeline to convert 8-Methoxy-5-nitroquinoline into a 5-substituted primaquine analogue: 5-(4-amino-1-methylbutylamino)-8-methoxyquinoline . The protocols emphasize self-validating visual cues, chemoselectivity, and scalable reaction conditions.
Mechanistic Causality & Reaction Design
A successful synthesis requires strict control over chemoselectivity and the prevention of side reactions (e.g., over-alkylation or elimination). The workflow is designed around three core mechanistic choices:
Catalytic Transfer Hydrogenation (CTH): Standard nitro reductions using high-pressure
gas or metal/acid mixtures (e.g., Fe/HCl) can lead to over-reduction of the quinoline ring or complex workups. We utilize CTH with 10% Pd/C and cyclohexene as a hydrogen donor[2]. This generates hydrogen in situ, driving a rapid, chemoselective reduction of the nitro group to an amine while maintaining a safe, ambient-pressure environment.
Reductive Amination over Direct Alkylation: Attempting to attach the side chain via direct
alkylation with a secondary halide (like 4-bromo-1-phthalimidopentane) typically results in poor yields due to competing E2 elimination. Instead, we employ reductive amination using 5-phthalimidopentan-2-one and sodium triacetoxyborohydride (). The mild hydride source selectively reduces the transient iminium ion without reducing the quinoline core.
Gabriel Deprotection: The primary amine of the side chain is masked as a phthalimide during the reductive amination to prevent polymerization and multi-alkylation. A classical Ing-Manske hydrazinolysis cleanly liberates the target primary amine.
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for 5-substituted primaquine analogues from 8-methoxy-5-nitroquinoline.
Step-by-Step Experimental Protocols
Phase 1: Preparation of 5-Amino-8-methoxyquinoline
Objective: Rapid, chemoselective reduction of the 5-nitro moiety.
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-Methoxy-5-nitroquinoline (10.0 mmol, 2.04 g) and suspend it in absolute ethanol (50 mL).
Catalyst Addition: Purge the flask with nitrogen. Carefully add 10% Pd/C (0.5 g) to the suspension. Crucial: Always add Pd/C under an inert atmosphere to prevent the auto-ignition of ethanol vapors.
Hydrogen Transfer: Add cyclohexene (10 mL, ~100 mmol) in a single portion[2].
Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (80 °C) for 45–60 minutes.
Self-Validation Check: The reaction is complete when the bright yellow color of the nitro precursor transitions to a pale/colorless solution. TLC (Hexane/EtOAc 1:1) should confirm the disappearance of the starting material (
~0.6) and the emergence of a polar, UV-active spot ( ~0.2).
Workup: Cool the mixture to room temperature. Filter through a tightly packed Celite pad to remove the palladium catalyst. Wash the filter cake with hot ethanol (2 × 20 mL). Concentrate the filtrate in vacuo to yield the amine as a pale solid.
Objective: Coupling of the protected pentylamine side chain without over-alkylation.
Imine Formation: Dissolve the freshly prepared 5-amino-8-methoxyquinoline (8.0 mmol, 1.39 g) and 5-phthalimidopentan-2-one (8.8 mmol, 2.03 g) in anhydrous 1,2-dichloroethane (DCE) (40 mL). Add glacial acetic acid (0.5 mL) to catalyze the condensation. Stir at room temperature for 30 minutes.
(12.0 mmol, 2.54 g). Stir the resulting cloudy suspension at room temperature for 12–16 hours under a nitrogen atmosphere.
Workup: Quench the reaction by slowly adding saturated aqueous
(30 mL) until gas evolution ceases and the aqueous layer reaches pH ~8. Extract the mixture with dichloromethane (3 × 30 mL).
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify the crude residue via silica gel flash chromatography (DCM/MeOH 95:5) to isolate the phthalimide-protected intermediate.
Phase 3: Gabriel Deprotection (Hydrazinolysis)
Objective: Unmasking the terminal primary amine.
Reaction Setup: Dissolve the purified phthalimide intermediate (5.0 mmol, 1.95 g) in absolute ethanol (30 mL).
Thermal Cleavage: Reflux the mixture for 4–6 hours.
Self-Validation Check: As the phthalimide ring is cleaved, a dense white precipitate of phthalhydrazide will form in the flask. This visual cue confirms the progression of the deprotection.
Workup: Cool the mixture to 0 °C and filter off the phthalhydrazide byproduct. Concentrate the filtrate. To guarantee the complete removal of residual phthalhydrazide, redissolve the crude product in 0.1 M aqueous HCl (20 mL), filter any remaining insoluble solids, and basify the aqueous filtrate with 1 M NaOH to pH 11. Extract with ethyl acetate (3 × 20 mL), dry over
, and concentrate to yield the final 5-(4-amino-1-methylbutylamino)-8-methoxyquinoline.
Quantitative Data & Analytical Markers
The table below summarizes expected yields, reaction times, and key analytical markers to ensure batch-to-batch reproducibility.
Step / Compound
Molecular Weight ( g/mol )
Expected Yield (%)
Reaction Time (h)
Key Analytical Markers (1H NMR / TLC / Visual)
SM: 8-Methoxy-5-nitroquinoline
204.18
N/A
N/A
Bright yellow solid; 0.6 (Hex/EtOAc 1:1)
Int 1: 5-Amino-8-methoxyquinoline
174.20
85–92
0.75
Pale solid; Broad singlet ~δ 4.0 (); 0.2
Int 2: Phthalimide Intermediate
389.45
70–78
12–16
0.4 (DCM/MeOH 95:5); Ar-H ~δ 7.8 (Phthalimide)
Product: Primaquine Analogue
259.35
80–85
4–6
Ninhydrin (+); Complete loss of phthalimide signals
References
Carroll, F. I., et al. "Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antimycotic" (Note: Contains foundational synthetic data for 5-amino-8-methoxyquinoline antimalarial analogues). Journal of Medicinal Chemistry / AWS. 1
American Chemical Society. "The First Synthesis of the Pentacyclic Pyridoacridine Marine Alkaloids: Arnoamines A and B" (Note: Details the catalytic transfer hydrogenation of 8-methoxy-5-nitroquinoline derivatives). Journal of Organic Chemistry. 2
Application Note: Regioselective C-2 Functionalization of 8-Methoxy-5-nitroquinoline via N-Oxide Activation
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and self-validating quality control for the C-2 functionalization of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, validated protocols, and self-validating quality control for the C-2 functionalization of electron-deficient quinolines.
Introduction & Mechanistic Rationale
The 8-Methoxy-5-nitroquinoline (CAS: 17012-47-4) scaffold is a highly functionalized, electron-deficient heterocyclic core. It serves as a critical advanced intermediate in the total synthesis of complex marine alkaloids, such as the antineoplastic pyridoacridines Arnoamines A and B [1]. However, direct C-H functionalization of this core is notoriously difficult. The strongly electron-withdrawing 5-nitro group drastically reduces the electron density of the pyridine ring, rendering standard transition-metal-catalyzed C-H activation sluggish and unselective [2].
The Causality of Regioselectivity:
While N-oxides typically suffer from competing C-2 and C-4 nucleophilic attacks, 8-methoxy-5-nitroquinoline possesses a built-in stereoelectronic advantage. The bulky 5-nitro group is located peri to the C-4 position. This peri-steric hindrance effectively shields the C-4 carbon from incoming nucleophiles. Consequently, when the N-oxide is activated (e.g., via a phosphonium or sulfonyl intermediate), nucleophilic addition is overwhelmingly directed to the C-2 position, allowing for near-perfect regiocontrol [3].
Strategic Workflows for C-2 Functionalization
Once activated to the N-oxide, the scaffold can undergo various deoxygenative functionalizations. This guide details two highly efficient, metal-free pathways:
Pathway A: Deoxygenative Amination using secondary amines and diethyl H-phosphonate.
Pathway B: Deoxygenative Heteroarylation using N-sulfonyl-1,2,3-triazoles [4][5].
Figure 1: Mechanistic workflow for the regioselective C-2 functionalization of 8-Methoxy-5-nitroquinoline.
Experimental Protocols & Quality Control
Every robust methodology must be a self-validating system. The following protocols integrate specific causality for reagent selection and built-in Quality Control (QC) checkpoints.
Protocol 1: Synthesis of 8-Methoxy-5-nitroquinoline N-oxide
Causality Check:m-Chloroperoxybenzoic acid (mCPBA) is selected over the traditional H₂O₂/AcOH system. The harsh acidic conditions of the latter can lead to non-specific degradation of the highly electron-deficient nitroquinoline ring.
Step-by-Step Methodology:
Initiation: Dissolve 8-Methoxy-5-nitroquinoline (10.0 mmol, 2.04 g) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.
Oxidation: Add mCPBA (77% purity, 15.0 mmol, 3.36 g) portion-wise over 15 minutes. Rationale: Gradual addition controls the exothermic N-oxidation and prevents localized heating, which can lead to over-oxidation or ring cleavage.
Propagation: Remove the ice bath, warm the mixture to room temperature, and stir for 4 hours.
Self-Validation (QC 1): Monitor reaction progress via TLC (EtOAc/Hexane 1:1). The N-oxide product will exhibit a significantly lower
(~0.2) compared to the starting material (~0.6) due to the highly polar N–O dipole.
Quenching (Critical Safety Step): Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) and stirring vigorously for 15 minutes. Rationale: This destroys unreacted peroxides, neutralizing explosive hazards before concentration.
Workup: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (3 × 30 mL) to remove m-chlorobenzoic acid byproduct. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Protocol 2: Metal-Free C-2 Amination (Pathway A)
Causality Check: Diethyl H-phosphonate acts as a mild, in-situ activating agent. It converts the N-oxide oxygen into a superior leaving group (diethyl phosphate), facilitating the nucleophilic attack of the amine exclusively at C-2, followed by rapid rearomatization [3].
Step-by-Step Methodology:
Setup: Dissolve the synthesized N-oxide (5.0 mmol) and the desired secondary amine (e.g., morpholine, 6.0 mmol) in anhydrous CH₃CN (20 mL).
Base Addition: Add K₂CO₃ (10.0 mmol, 1.38 g). Rationale: A mild inorganic base neutralizes the acidic byproducts generated during the rearomatization step without causing unwanted side reactions with the nitro group.
Activation: Dropwise add diethyl H-phosphonate (7.5 mmol, 1.04 g) at room temperature. Stir the resulting mixture for 12 hours.
Self-Validation (QC 2): Confirm reaction completion via LC-MS and ¹H NMR of a crude aliquot.
NMR Signature: In the parent quinoline, the C-2 proton appears as a distinct doublet at ~9.0 ppm. In the successful product, this signal will completely disappear , and the C-3 proton will shift upfield (due to the electron-donating amino group) and change splitting patterns (becoming a doublet coupled only to C-4).
Purification: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash column chromatography (gradient elution: Hexane to EtOAc).
Quantitative Data: Optimization of Activation
The choice of activating agent is the most critical variable in this workflow. Stronger anhydrides (like Tf₂O) often lead to competing C-4 attack or decomposition due to the extreme electrophilicity of the intermediate. Mild phosphonates provide the optimal balance of reactivity and regiocontrol.
Entry
Activating Agent
Solvent
Base
Yield (%)
Regioselectivity (C2:C4)
1
Triflic Anhydride (Tf₂O)
DCM
Et₃N
45
70:30
2
p-Toluenesulfonic Anhydride (Ts₂O)
DCM
Et₃N
65
85:15
3
PyBroP
THF
DIPEA
72
92:8
4
Diethyl H-phosphonate
CH₃CN
K₂CO₃
89
>99:1
5
None (Control)
CH₃CN
K₂CO₃
0
N/A
Table 1: Optimization of Deoxygenative Amination Conditions. Data demonstrates the superiority of Diethyl H-phosphonate in maintaining >99:1 regioselectivity at the C-2 position.
References
Delfourne, E., Roubin, C., & Bastide, J. (2000). The First Synthesis of the Pentacyclic Pyridoacridine Marine Alkaloids: Arnoamines A and B. The Journal of Organic Chemistry, 65(18), 5739–5743.[Link]
Messaoudi, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(9), 2671.[Link]
Yin, G., et al. (2018). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 5, 1483-1487.[Link]
Kumar, A., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 42–51.[Link]
Application Note: Advanced Storage and Handling Protocols for Light-Sensitive Quinolines
Executive Summary Quinoline and its derivatives are foundational scaffolds in pharmaceutical development, widely utilized in antimalarials, antibiotics, and targeted therapeutics. However, the intrinsic photolability of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline and its derivatives are foundational scaffolds in pharmaceutical development, widely utilized in antimalarials, antibiotics, and targeted therapeutics. However, the intrinsic photolability of the quinoline aromatic ring presents significant challenges during drug formulation and storage. This application note provides a comprehensive, mechanistically grounded guide to the handling, photostability testing, and long-term storage of quinoline active pharmaceutical ingredients (APIs), ensuring compliance with global regulatory standards.
Mechanistic Basis of Quinoline Photolability
Understanding the photodegradation mechanism is critical for designing effective storage protocols. Quinoline is a colorless, highly hygroscopic liquid that turns yellow and eventually brown upon prolonged exposure to ambient light and air[1],[2].
The degradation is initiated by the absorption of ultraviolet (UV) or visible light, which excites the quinoline molecule into a reactive radical state. In aqueous or oxygen-rich environments, this excited state interacts with reactive oxygen species (ROS), such as hydroxyl radicals (OH•) or hydrogen peroxide (H₂O₂). The advanced oxidation of quinoline follows pseudo-first-order kinetics and is highly dependent on pH; degradation is significantly accelerated in alkaline solutions where hydroxyl radical generation is thermodynamically favored[3].
Photolysis primarily drives hydroxylation, yielding intermediates such as 2-hydroxyquinoline and 8-hydroxyquinoline. Prolonged irradiation ultimately leads to the irreversible cleavage and destruction of the aromatic nucleus, resulting in a complete loss of pharmacological efficacy and the potential generation of toxic byproducts[4].
Photochemical degradation pathway of quinoline APIs mediated by UV/Vis light and ROS.
Regulatory Framework: ICH Q1B Compliance
To prevent unacceptable chemical changes before products reach consumers, global regulators enforce the International Council for Harmonisation (ICH) Q1B Photostability Guidelines[5]. For new active substances like novel quinoline derivatives, testing must consist of two phases: forced degradation testing (to elucidate degradation pathways) and confirmatory testing (to establish standardized photostability characteristics)[6].
Quantitative Photodegradation Metrics
The following table summarizes the critical environmental and regulatory parameters governing quinoline stability:
Parameter
Value / Condition
Mechanistic Impact / Causality
UV Irradiance (ICH Q1B)
200 W·hr/m² (300–400 nm)
Induces direct excitation of the quinoline aromatic ring[5].
Visible Illuminance (ICH Q1B)
1.2 Mlx·hr (400–800 nm)
Triggers photosensitized degradation pathways and radical propagation[5].
Environmental Half-Life
~14 days (Summer sunlight)
Demonstrates baseline photolability in aqueous environments[4].
Optimal Storage Temp
< 30°C
Prevents thermal acceleration of radical propagation and limits hygroscopic water uptake[1].
pH Dependency
Faster degradation at pH 9
Hydroxyl radical generation via H₂O₂ is thermodynamically favored in alkaline conditions[3].
Self-Validating Experimental Protocols
Protocol A: ICH Q1B-Compliant Forced Degradation Testing
Objective: To empirically determine the intrinsic photolability of the quinoline API and validate stability-indicating analytical methods prior to formulation.
Sample Preparation: Dissolve the quinoline API in organic-free water or a simple suspension. Aliquot the solution into chemically inert, transparent quartz vials[6].
Causality: Standard borosilicate glass attenuates UV light below 320 nm. Quartz ensures full transmittance of the 300–400 nm UV spectrum required to accurately simulate environmental exposure.
Self-Validating Controls: Prepare an identical set of quartz vials and wrap them completely in heavy-duty aluminum foil (Dark Controls).
Causality: Placing dark controls in the exact same photostability chamber isolates thermal degradation from true photochemical degradation, ensuring the resulting data is a self-validating measure of photolability.
Actinometry Calibration: Calibrate the accelerated weathering instrument using quinine actinometry to verify radiation intensity[6].
Irradiation: Expose the unshielded samples to a minimum of 200 W·hr/m² of UV irradiance and 1.2 Mlx·hr of visible illuminance[5].
Analytical Elucidation: Analyze both exposed and dark control samples via LC-MS/MS to quantify the formation of 2-hydroxyquinoline/8-hydroxyquinoline and the depletion of the intact API[4].
Protocol B: Routine Handling and Long-Term Storage SOP
Objective: To establish a fail-safe laboratory environment that prevents the photo-oxidation of bulk quinoline materials.
Environmental Controls: Handle all quinoline derivatives strictly under low-actinic (yellow/red) laboratory lighting. Maintain ambient room temperature below 30°C[1].
Primary Packaging: Transfer the bulk API into Type I amber glass containers.
Causality: Amber glass effectively blocks wavelengths below 500 nm, preventing the initial photon absorption event that triggers excited-state radical formation.
Atmospheric Purging: Purge the headspace of the amber container with an inert gas (Argon or Nitrogen) for 30 seconds prior to sealing.
Causality: Quinolines degrade rapidly via oxidation[3]. Displacing ambient oxygen prevents the formation of peroxides and hydroxyl radicals, shutting down the secondary degradation pathway even if trace light penetrates the container.
Moisture Control: Store the sealed containers in a desiccated, dark cabinet.
Causality: Quinoline is highly hygroscopic and can absorb up to 22% of its weight in water[1]. Water acts as a solvent medium that facilitates ROS mobility; removing it stabilizes the compound.
Decision matrix for the handling and long-term storage of quinoline derivatives.
References
ICH Q1B Photostability testing of new active substances and medicinal products
Source: europa.eu
URL:[Link]
Understanding ICH Photostability Testing
Source: q-lab.com
URL:[Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products (Annex)
Source: europa.eu
URL:[Link]
Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide
Source: nih.gov
URL:[Link]
Photodegradation of quinoline in water
Source: researchgate.net
URL:[Link]
Quinoline - Wikipedia
Source: wikipedia.org
URL:[Link]
Technical Support Center: Synthesis of 8-Methoxy-5-nitroquinoline
Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 8-Methoxy-5-nitroquinoline.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This portal is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 8-Methoxy-5-nitroquinoline. Below, you will find a mechanistic breakdown of common synthetic failures, an optimized and self-validating protocol, and a comprehensive troubleshooting FAQ.
Mechanistic Overview: Why Direct Nitration Fails
Many researchers attempt to synthesize 8-Methoxy-5-nitroquinoline by first methylating 8-hydroxyquinoline to form 8-methoxyquinoline, followed by direct electrophilic aromatic nitration. This route routinely results in abysmal yields (typically 9–12%) (1)[1].
The causality behind this failure is threefold:
Loss of Regioselectivity: The bulky, electron-donating methoxy group activates both the 5- and 7-positions of the quinoline ring. Without the directing hydrogen-bond network provided by a free hydroxyl group, the nitronium ion (
) attacks indiscriminately, yielding a difficult-to-separate mixture of 5-nitro, 7-nitro, and 5,7-dinitro isomers.
Ether Cleavage: The harsh oxidative and acidic conditions (concentrated
/ ) required for nitration frequently hydrolyze the methyl ether back into a phenol.
Steric Hindrance: The methyl group creates steric bulk that physically impedes ortho-substitution, further driving down the specific yield of the 5-nitro isomer (2)[2].
The Solution: Pathway Inversion
To bypass these issues, the synthetic sequence must be inverted. By performing a regioselective nitration on 8-hydroxyquinoline first, you generate 5-nitro-8-hydroxyquinoline (Nitroxoline) (3)[3]. The free hydroxyl group directs the nitration cleanly to the 5-position. Subsequent O-methylation of Nitroxoline proceeds smoothly to yield the target compound.
Fig 1: Workflow demonstrating the optimized Route B (Green) vs. the suboptimal Route A (Red).
Quantitative Data Presentation
Table 1: Comparison of Yields and Byproducts by Synthetic Route
Synthetic Route
Key Intermediate
Primary Bottleneck
Major Byproducts
Typical Overall Yield
Route A (Suboptimal)
8-Methoxyquinoline
Regioselectivity, ether hydrolysis
5,7-dinitro, 7-nitro isomers
9% - 12%
Route B (Optimized)
5-Nitro-8-hydroxyquinoline
Exothermic nitration control
Trace unreacted starting material
65% - 75%
Troubleshooting & FAQs
Q1: My nitration of 8-hydroxyquinoline is yielding a heavy amount of the 5,7-dinitro derivative. How do I stop over-nitration?A: Over-nitration is strictly a function of temperature and stoichiometry. The nitration of 8-hydroxyquinoline is highly exothermic. If the internal temperature rises above 0°C, the activation energy barrier for the second nitration at the 7-position is breached. Ensure you are using exactly 1.05 equivalents of
and maintain the reaction vessel in an ice-salt bath (-5°C to 0°C) during the entire addition phase.
Q2: Why is Potassium Carbonate (
) sufficient for the methylation of Nitroxoline, when stronger bases are usually needed for phenols?A: The installation of the nitro group at the 5-position drastically alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the group via resonance stabilizes the conjugate base (phenoxide ion), significantly lowering the pKa of the 8-hydroxyl proton. Consequently, a mild inorganic base like is more than sufficient to achieve complete deprotonation in a polar aprotic solvent like DMF (4)[4].
Q3: Can I use Dimethyl Sulfate instead of Methyl Iodide for the final step?A: Yes, Dimethyl Sulfate is a viable alternative and is often cheaper for scale-up. However, Methyl Iodide (
) is preferred in laboratory settings due to its higher reactivity and easier workup (excess can be evaporated easily, whereas Dimethyl Sulfate requires a dedicated aqueous ammonia quench to destroy the highly toxic unreacted reagent).
Self-Validating Experimental Protocols
Protocol A: Regioselective Nitration to 5-Nitro-8-hydroxyquinoline
Preparation: Dissolve 8-hydroxyquinoline (1.0 eq, 10.0 g) in concentrated
(40 mL). Cool the flask to -5°C using an ice-salt bath.
Nitrating Mixture: In a separate vial, carefully mix concentrated
(1.05 eq, ~4.5 mL of 70% nitric acid) with concentrated (10 mL). Cool this mixture to 0°C.
Addition: Add the nitrating mixture dropwise to the main flask over 45 minutes. Critical: Monitor the internal thermometer; do not allow the temperature to exceed 0°C.
Reaction: Stir the mixture for 2 hours at 0°C.
Self-Validation Check 1: The reaction mixture will transition from a pale yellow solution to a deep red/brown viscous suspension. TLC (DCM:MeOH 20:1) will show the disappearance of the starting material (
~0.8) and the appearance of a bright yellow spot ( ~0.4) corresponding to Nitroxoline.
Workup: Pour the mixture carefully over 200 g of crushed ice. Adjust the pH to ~3-4 using cold aqueous ammonia to precipitate the product. Filter, wash with cold distilled water, and dry under vacuum to yield the intermediate.
Protocol B: O-Methylation to 8-Methoxy-5-nitroquinoline
Preparation: Suspend 5-nitro-8-hydroxyquinoline (1.0 eq, 5.0 g) and anhydrous
(2.5 eq, 9.1 g) in dry N,N-Dimethylformamide (DMF) (50 mL).
Deprotonation: Stir at room temperature for 30 minutes.
Reaction: Stir the mixture overnight (12-16 hours) at room temperature under a nitrogen atmosphere.
Self-Validation Check 2: The suspension will change from a dark orange/red (indicative of the phenoxide ion) to a lighter, opaque yellow solution as the alkylation proceeds. TLC (Hexane:EtOAc 4:1) will confirm the formation of the highly non-polar methoxy product (
~0.6) compared to the polar starting material ( ~0.1).
Workup: Dilute the reaction mixture with 200 mL of ice water. Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify via short-plug silica gel column chromatography (Hexane/Ethyl Acetate 4:1) to afford pure 8-Methoxy-5-nitroquinoline.
References
1.[2] Synthesis of Quinoline Analogues - Cardinal Scholar, Ball State University. URL: [Link]
2.[1] Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates, ResearchGate. URL: [Link]
3.[3] NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N), Probes & Drugs. URL: [Link]
4.[4] CN118059101A - Uses of 8-hydroxyquinoline derivatives, Google Patents. URL:
Technical Support Center: Troubleshooting 8-Methoxyquinoline Nitration
Welcome to the Advanced Diagnostics and Protocol guide for the regioselective nitration of 8-methoxyquinoline. As an Application Scientist, I frequently encounter researchers struggling with poor yields, intractable blac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Diagnostics and Protocol guide for the regioselective nitration of 8-methoxyquinoline. As an Application Scientist, I frequently encounter researchers struggling with poor yields, intractable black tars, and inseparable regioisomers during this specific electrophilic aromatic substitution (EAS).
The methoxy group at the C8 position is a powerful electron-donating group (EDG). While it highly activates the quinoline ring and directs the nitronium ion (
) to the C5 position, this hyper-reactivity is a double-edged sword. Without strict thermodynamic and kinetic controls, the reaction rapidly diverges into destructive side pathways.
Mechanistic Pathway & Side Product Divergence
To troubleshoot effectively, we must first understand the molecular causality of the reaction. The diagram below maps the critical decision gates where the synthesis either proceeds to the target 5-nitro derivative or degrades into side products.
Mechanistic pathway of 8-methoxyquinoline nitration and side product divergence.
Troubleshooting & FAQs
Q1: I am detecting significant amounts of a dinitro side product. How do I prevent over-nitration?Causality: The methoxy group strongly activates both the C5 and C7 positions via resonance. While C5 is kinetically favored for the initial attack, the presence of excess nitronium ions combined with ambient thermal energy easily overcomes the deactivating effect of the newly installed C5-nitro group. This drives a secondary electrophilic attack at the C7 position, yielding 5,7-dinitro-8-methoxyquinoline.
Solution: You must strictly control the stoichiometry and temperature. Limit the nitric acid to exactly 1.05 equivalents and maintain the internal reaction temperature strictly between 0°C and 15°C[1].
Q2: My reaction mixture turns into an intractable dark brown/black tar, and my yield is practically zero. What causes this?Causality: Nitric acid is not just an electrophile source; it is a violent oxidizing agent. When 8-methoxyquinoline is introduced to the mixed acid too rapidly, the heat of protonation combined with the exothermic nitration creates localized "hot spots." This thermal runaway provides the activation energy required for the oxidative cleavage of the electron-rich aromatic ring, destroying the starting material.
Solution: Ensure vigorous mechanical stirring to dissipate heat. Add the 8-methoxyquinoline to the pre-cooled acid mixture in small, deliberate portions over 15–20 minutes, ensuring the internal temperature never spikes above 15°C.
Q3: I am losing my product during silica gel column chromatography. The bands are tailing severely. Why?Causality: 5-Nitro-8-methoxyquinoline possesses highly polar functional groups (a nitro group, a methoxy ether, and a basic quinoline nitrogen). These moieties interact strongly via hydrogen bonding and dipole interactions with the acidic silanol groups on standard silica gel, leading to irreversible binding and severe tailing[2].
Solution: Bypass chromatography entirely. The crude product exhibits a distinct solubility profile and can be efficiently purified via simple recrystallization from 95% methanol, which consistently yields the product at ~77% efficiency[3]. If chromatography is absolutely necessary, you must deactivate the silica by adding a basic modifier (e.g., 1% triethylamine) to your eluent[2].
Quantitative Parameter Analysis
The table below synthesizes how deviations in standard operating parameters directly dictate the yield and the specific side products formed during this reaction.
To ensure a self-validating workflow, this protocol integrates In-Process Controls (IPCs) that allow the researcher to verify the reaction's success at each phase without waiting for final analytical data. This procedure is adapted from established high-yield methodologies[1].
Phase 1: Mixed Acid Preparation
Equip a 100 mL round-bottom flask with a magnetic stir bar and immerse it in an ice-salt bath.
Add 5.0 mL of concentrated sulfuric acid (
) and allow it to cool to 0°C.
Slowly add 4.0 mL of concentrated nitric acid (
) dropwise to the sulfuric acid.
IPC 1 (Thermal): Monitor the internal temperature. Do not allow it to exceed 10°C during the addition.
Phase 2: Substrate Addition
4. Weigh 50 mg of 8-methoxyquinoline.
5. Add the substrate to the cold mixed acid in small portions over 5 minutes, maintaining vigorous stirring to dissolve the solid.
IPC 2 (Visual): The solution should turn a controlled yellow/orange. Rapid darkening to brown/black indicates localized overheating and oxidative degradation.
Phase 3: Reaction Maturation
6. Allow the reaction to proceed for exactly 10 to 15 minutes. The strong activating effect of the methoxy group ensures rapid completion[1].
IPC 3 (Chromatographic): A rapid TLC check (Mobile phase: 3:1 Benzene/Chloroform) should show the disappearance of the starting material (
Phase 4: Quenching and Isolation
7. Pour the reaction mixture carefully into 40 mL of vigorously stirred crushed ice/cold water.
IPC 4 (Precipitation): A distinct yellow precipitate should form immediately upon contact with the water[1].
Filter the yellow precipitate under vacuum and dry it over anhydrous calcium chloride.
Phase 5: Purification
9. Recrystallize the crude solid using 50 mL of 95% methanol.
10. Filter and dry the purified crystals.
Validation: The final product should yield approximately 77% and exhibit a sharp melting point at 115°C. IR spectroscopy will confirm success via a distinct absorption band at 1338 cm⁻¹[3].
References
Adewole, E., et al. "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
Adewole, E. "SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL." Journal of Advance Research in Applied Science, 2015.
"Improving the yield and purity of synthesized 5,6-Dihydroxy-8-aminoquinoline." BenchChem.
"Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates.
🧪 Technical Support Center: Purification of 8-Methoxy-5-nitroquinoline
Knowledge Base > Synthetic Chemistry > Troubleshooting & Methodologies Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the electr...
Author: BenchChem Technical Support Team. Date: March 2026
Knowledge Base > Synthetic Chemistry > Troubleshooting & Methodologies
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the electrophilic aromatic substitution of quinoline derivatives. The nitration of 8-methoxyquinoline to yield 8-methoxy-5-nitroquinoline is a critical pathway in the synthesis of pyridoacridine marine alkaloids and novel anticancer agents (1[1]). However, achieving complete conversion is kinetically difficult, often leaving researchers with a crude mixture of the target product and unreacted starting material.
This guide is designed to provide you with the causality behind these reaction artifacts and field-proven, self-validating protocols to achieve high-purity isolation.
📊 Quantitative Data: Physicochemical Rationale
To design an effective separation strategy, we must first analyze the physicochemical differences between the starting material and the product. The introduction of the nitro group fundamentally alters the electronic landscape of the quinoline core.
Property
8-Methoxyquinoline (Starting Material)
8-Methoxy-5-nitroquinoline (Product)
Chemical Role
Reactant / Impurity
Target Product
pKa (Basicity)
~3.28 (Moderately Basic)
< 1.0 (Weakly Basic / Neutralized)
Electronic State
Electron-rich ring system
Electron-deficient (Deactivated)
Silica Gel Behavior
Streaks heavily (requires TEA modifier)
Elutes cleanly (lower dipole moment)
Aqueous Solubility
Soluble in dilute acidic media (pH < 2)
Insoluble in dilute acidic media
Data supported by computational and experimental basicity models for quinoline derivatives (2[2], 3[3]).
❓ Troubleshooting FAQs
Q: Why does 8-methoxyquinoline resist complete nitration under standard
conditions?A: This is an inherent issue of electronic deactivation. In the highly acidic nitration medium, the basic quinoline nitrogen (pKa ~3.28) is instantly protonated to form a quinolinium ion (4[4]). This positive charge exerts a massive inductive electron-withdrawing effect across the bicyclic system. While the methoxy group at C8 directs the incoming nitronium ion () to the para-position (C5), the overall deactivated nature of the ring makes the electrophilic attack kinetically sluggish, frequently resulting in incomplete conversion (5[5], 6[6]).
Q: What is the most scalable way to remove the unreacted 8-methoxyquinoline?A: Differential acid-base extraction is the gold standard. The installation of the strongly electron-withdrawing nitro group at the 5-position pulls electron density away from the quinoline nitrogen via resonance and inductive effects, drastically lowering the pKa of the product to < 1.0. By washing your organic layer with 1M HCl, you selectively protonate only the starting material, driving it into the aqueous phase while the neutral product remains in the organic phase.
Q: My product and starting material co-elute on normal-phase silica gel. How can I resolve this?A: 8-Methoxyquinoline possesses a basic nitrogen that interacts strongly with the acidic silanol groups on standard silica, causing severe tailing and co-elution. To disrupt this causality, you must add 1-5% Triethylamine (TEA) to your mobile phase. TEA competitively binds to the silanol sites, suppressing ionization of the starting material and restoring sharp elution bands.
🔬 Experimental Workflows & Methodologies
To ensure scientific integrity, every protocol provided below is designed as a self-validating system . This means the procedure includes built-in steps to verify success and mass balance without relying solely on downstream NMR.
Objective: Exploit the >2.5 log unit difference in pKa to partition the starting material into the aqueous phase.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) using approximately 10 mL of solvent per gram of crude material.
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper and shake vigorously, venting frequently to release any pressure.
Phase Separation: Allow the layers to separate completely.
Organic Layer: Contains the non-protonated 8-methoxy-5-nitroquinoline.
Aqueous Layer: Contains the protonated 8-methoxyquinoline.
System Validation (Mass Balance Check): Drain the aqueous layer into an Erlenmeyer flask. Slowly add 2M NaOH dropwise until the pH reaches ~10 (monitor via pH paper). The aqueous layer will turn cloudy as the starting material crashes out as a free base. Extract this basified aqueous layer with DCM, dry, and concentrate. Weighing this recovered material validates exactly how much unreacted starting material was present, closing your mass balance.
Product Isolation: Wash the original product-containing organic layer with saturated aqueous NaCl (brine) to remove residual acid and water.
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield high-purity 8-methoxy-5-nitroquinoline.
Protocol B: Silica Gel Flash Chromatography (Polishing Step)
Objective: Separate trace organic impurities using polarity differentials.
Column Preparation: Pack a flash column with standard phase silica gel (230-400 mesh).
Mobile Phase Optimization: Prepare a solvent system of Hexanes:Ethyl Acetate (e.g., 3:1 v/v). Critical: Add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites.
Loading: Wet-load the crude mixture using a minimum volume of DCM.
System Validation (2D-TLC): To ensure the product is not degrading on the column, perform a 2D-TLC of the crude mixture before running. Spot the plate, run it in the mobile phase, dry it, rotate 90 degrees, and run it again. If the spots fall exactly on the diagonal, the compound is stable on silica.
Elution: Elute the column and collect fractions. The less polar 8-methoxy-5-nitroquinoline will elute before any residual starting material.
🗺️ Separation Logic Visualization
Workflow for the differential acid-base extraction of 8-methoxy-5-nitroquinoline.
📚 References
Synthesis of Quinoline Analogues - Cardinal Scholar
Source: Ball State University (bsu.edu)
URL:
Optimizing solvent selection for nitroquinoline recrystallization
Welcome to the Nitroquinoline Recrystallization Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with purify...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Nitroquinoline Recrystallization Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges associated with purifying nitroquinoline derivatives.
Nitroquinolines (e.g., 5-nitroquinoline, 8-nitroquinoline, and 2-nitroquinoline) are critical but notoriously difficult intermediates in chemical biology and drug development. Their rigid aromatic framework combined with the highly polar, electron-withdrawing nitro group creates unique solvation dynamics. This often leads to severe crystallization pitfalls, most notably liquid-liquid phase separation ("oiling out") and the co-crystallization of colored nitration byproducts[1][2].
This center provides a mechanistic, self-validating framework to help you select the optimal solvent system and troubleshoot failing crystallizations.
Section 1: The Thermodynamics of Solvent Selection
To successfully recrystallize a nitroquinoline, the chosen solvent must balance the solvation of the polar nitro group with the hydrophobic quinoline core. The goal is to achieve a steep solubility curve: high solubility at the solvent's boiling point and near-zero solubility at 0–4 °C[1][3].
Table 1: Quantitative Solvent Parameters for Nitroquinoline Recrystallization
Solvent
Boiling Point (°C)
Dielectric Constant (20 °C)
Suitability for Nitroquinolines
Mechanistic Rationale
Ethanol (95%)
78
24.3
High
Excellent general solvent. Forms hydrogen bonds with the nitro group; proven highly effective for 2-nitroquinoline[4] and 8-hydroxy-5-nitroquinoline[5].
Acetone
56
20.7
Moderate
Good alternative for highly polar derivatives[5], but its low boiling point limits the hot-to-cold solubility differential, making it difficult to work with[6].
Ethyl Acetate
77
6.02
Moderate to High
Good intermediate polarity[6]; often used in binary systems to tune supersaturation without causing rapid precipitation.
| Toluene | 111 | 2.44 | Low (Prone to oiling out) | The high boiling point makes residual solvent removal difficult[6]. Furthermore, strong
aromatic stacking with the quinoline core can cause excessive solubility, leading to poor yields. |
| Water | 100 | 80.37 | Low (Anti-solvent) | Nitroquinolines are generally insoluble in water. It serves as an excellent anti-solvent in binary systems to force nucleation[2][6]. |
Q: Every time I cool my hot nitroquinoline solution, it forms a cloudy emulsion that settles into a viscous oil at the bottom of the flask instead of forming crystals. Why does this happen, and how do I fix it?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS), universally known in process chemistry as "oiling out."
The Causality: Mechanistically, this occurs when the cooling trajectory of your solution crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. Because the supersaturation limit is reached at a temperature above the compound's melting point in that specific solvent mixture, the compound separates as a solute-rich liquid phase rather than a solid lattice[2][7]. Solvents in which the drug exhibits excessively high solubility are typically associated with higher oiling-out risks because they drastically reduce the maximum achievable supersaturation[2].
The Self-Validating Fix:
Adjust the Solvent System: Switch to a solvent with lower overall solubility for the specific nitroquinoline (e.g., transition from chloroform to isopropanol)[8][9].
Lower the Concentration: Dilute the solution slightly. By reducing the concentration, the saturation point is reached at a lower temperature, allowing the cooling curve to bypass the LLPS region entirely.
Introduce Seeding: Introduce a pure seed crystal of the nitroquinoline just above the temperature where opalescence (cloudiness) typically begins. This bypasses the thermodynamic nucleation energy barrier, forcing solid crystal growth before the liquid phase can separate[1][2].
Workflow for optimizing nitroquinoline recrystallization and mitigating oiling out.
Section 3: Standardized Experimental Workflows
Protocol 1: Micro-Scale Solvent Screening
To avoid wasting valuable active pharmaceutical ingredients (APIs), solvent selection must be empirically validated on a micro-scale before bulk purification[10].
Preparation: Weigh 20–30 mg of crude nitroquinoline into five separate glass test tubes[1]. Causality: This mass minimizes API consumption while providing a sufficient visual threshold to observe solubility changes.
Cold Solvation Test: Add 0.5 mL of a candidate solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate) to each tube. If the solid dissolves completely at room temperature (20 °C), discard the solvent. Causality: A solvent that dissolves the compound cold possesses too high a solvating power and will not provide the necessary supersaturation gradient upon cooling[1][6].
Hot Solvation Test: For tubes with undissolved solid, heat gently in an aluminum block to the solvent's boiling point. The ideal solvent will dissolve the solid completely upon boiling[1][3].
Cooling & Nucleation: Remove from heat and allow the tubes to cool slowly to room temperature undisturbed. Causality: Rapid cooling forces the lattice to assemble too quickly, trapping solvent molecules and impurities within the crystal matrix (occlusion)[11].
Yield Maximization: Once crystals form at room temperature, transfer the tube to an ice bath (0–4 °C) for 15 minutes. Causality: Lowering the temperature further depresses the solubility limit, driving the remaining dissolved API out of the mother liquor to maximize thermodynamic yield[1][6].
Validation: Filter, dry, and measure the melting point. A sharp melting point (e.g., 71–72 °C for 5-nitroquinoline) confirms polymorph purity and successful impurity rejection[9][11].
When thermal degradation is a concern, evaporative or cooling recrystallization is entirely unsuitable. Instead, use an anti-solvent methodology[12].
Dissolution: Dissolve the crude nitroquinoline in a minimal amount of a strong, miscible solvent (e.g., Ethanol) at room temperature[13].
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., Water) dropwise under continuous stirring[12][13].
Supersaturation Control: Monitor the localized supersaturation. Stop adding the anti-solvent the exact moment persistent opalescence (cloudiness) is observed.
Aging: Allow the suspension to age for 2 hours. Causality: This promotes Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, yielding a purer final product.
Section 4: Frequently Asked Questions (FAQs)
Q: My crude 2-nitroquinoline is dark brown, but the pure compound should be pale yellow. Recrystallization alone isn't removing the color. What is the mechanistic cause, and what is the solution?A: Colored impurities in nitration reactions are typically highly conjugated, polymeric byproducts or unreacted starting materials (e.g., nitroanisidines)[1][8]. These impurities often co-crystallize because their polarity closely matches the product.
Solution: Incorporate a decolorization step. Dissolve the crude mixture in the hot recrystallization solvent and add 5–10% (w/w) activated charcoal. The highly porous carbon matrix adsorbs the large, conjugated polymeric impurities via
stacking. Perform a rapid hot gravity filtration through fluted filter paper to remove the charcoal before the solution cools and crystallizes[1][6].
Q: I am trying to purify a nitroquinoline hydrohalide salt (e.g., 5-nitroquinoline hydrochloride). Should I use the same solvents as the free base?A: No. Salt forms have drastically different dielectric requirements. While the free base dissolves well in alcohols, hydrohalide salts of nitroquinolines are best crystallized from highly polar aprotic systems. For example, wet dimethylformamide (DMF) followed by washing with ethyl acetate is highly effective[14]. The trace water in wet DMF helps solubilize the ionic lattice at high temperatures (95–100 °C) before controlled cooling initiates precipitation[14].
Q: How do I induce crystallization if my solution has cooled to room temperature but remains completely clear?A: Your solution is likely trapped in a metastable supersaturated state. You can overcome the nucleation energy barrier by gently scratching the inside of the glass flask with a glass stirring rod. The microscopic scratches on the glass provide high-energy nucleation sites that catalyze crystal growth[1]. Alternatively, you can evaporate a portion of the solvent to increase the concentration[1][12].
References
1.[12] Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXap60qgonRFfph1ZCkwKN2l0s66qq_2edC1Ue2t9ShQ6PwcGLAFHmOgfgqbnHQehdAhAUuS27gm-wtLq4N3bBq9H3L8d_tNfZ4lzzGHrAKAcOzsuJw9QM5tr7aZlanyLMXLOD-SMZOeHv1NNwCD3IJkzU5zW-7J8VND2afdnRHXsJoxfPBTmN003P3LuYbLOJIi3T3s0GECgJ6dJvjScczv_3i4D_9BI=]
2.[7] University of Wisconsin. Recrystallization.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoa-wMXpYcw6BJAEL6fQ4iHiRWTWDFmnGPUYpcW7XbfXwzoxJlvfocud-bRDRX5Mn3I49kTesM9JpRvX41iXKX00JrBKwSZYnh_rrG9u8hU_sjLDT5l5kOIWSi0p1yo0obBP9dBMPSlHGnQVbfkZglScQKoNGMEJ_OphVuOb1yNWCYeqT1-lN7]
3.[3] Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYmh-mfQh5zG2tWTdfn0OGFdJIxYq47TtlOdTCpFl9bkVVQBxyo3kZCN_aCWhGH2q7PjiX1dKhYA5oFIl7QGiDvn73inZtfMTsTtxjT-twR4qJ62sFzGCNE-cMIm1imcIG0OoOCUVUvY4J_4JTAGPIqJTlOgB0z6YWiWd4lDEIIsaBzLRq4Vfid79tiA95aLM9suuT1nBbgsUHKHN5JV3wrxUPM0I8DgubibEIRHQWz9nNh257efMhVSPW_b5iPhoKg2caymckn3HnaoSsfzf0nejMqzhVKLKnQRUJ1UH9JlQspmB6NnxdnP5XKAffUQFeyRNWUlns1F4=]
4.[1] BenchChem. Purification strategies for removing impurities from 2-nitroquinoline.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTAmjkdg7m5hNJsYuocY9nmPO8Dfr9ZXwXiiz8r-0KEPop0BGKZlylYkv6fDm7faK9D6WPIJrSBQEceXOlu2rhdxMr6_jfZREuYlzlgNhk18sNzf6Um2NV7SZLiGiQ7lDQGkZL4wK7UGn9QgfHQGkQlscT8MQe06btKe8yH5uRx5Vie2LHslNdU9s7gpM87qED5vPVz3yrXDfs97BLibxvdMo=]
5.[6] Athabasca University. Experiment 2: Recrystallization: Selecting a Suitable Solvent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKN1rdQkC_WjmWsfxJiztRCRYyG-jb5JygrzcyvNXaLclhJCq_XukvTaYM9J5NslesCWVgGHvTcJj8TygRAl96CwmXFjKKnr24dxWTrmnPGRhwRg2d9Oz9Tn3mlNxUGhoWT5s9wojB2zNxoDWto1XbD6q8-DATvemV0c2vh4thu5M_gOI2_PtT41or4vPDKt505NuxLWnSAlT4r3ZvHWUnwrTtdEbQJaGcwLXdHShq-MpzLKfPrOSxUFdKf8BWqQ2Xys4=]
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Technical Support Center: Troubleshooting Aqueous Solubility of 8-Methoxy-5-nitroquinoline
Audience: Researchers, Scientists, and Drug Development Professionals Scope: Diagnostic FAQs, Root Cause Analysis, and Validated Solubilization Protocols Part 1: Diagnostic FAQ & Root Cause Analysis Q1: Why is 8-Methoxy-...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Scope: Diagnostic FAQs, Root Cause Analysis, and Validated Solubilization Protocols
Part 1: Diagnostic FAQ & Root Cause Analysis
Q1: Why is 8-Methoxy-5-nitroquinoline so difficult to dissolve in aqueous buffers?A1: The poor aqueous solubility of 8-Methoxy-5-nitroquinoline is driven by its rigid, planar aromatic structure and lipophilic substituents. Quinoline and its derivatives are inherently lipophilic, which often hinders in vitro testing[1]. The addition of a methoxy group at the C8 position and an electron-withdrawing nitro group at the C5 position increases the molecule's hydrophobicity and promotes strong intermolecular
stacking in the solid state. Unlike 8-hydroxyquinoline, which possesses an ionizable hydroxyl group, this methoxy derivative lacks a strong hydrogen bond donor, drastically reducing its thermodynamic ability to interact with an aqueous solvent network[2].
Quantitative Data Summary:
Table 1: Physicochemical Properties of 8-Methoxy-5-nitroquinoline[2]
To systematically overcome these thermodynamic barriers, researchers must select a solubilization strategy that aligns with their downstream assay constraints.
Decision matrix for solubilizing 8-Methoxy-5-nitroquinoline based on assay constraints.
Part 3: Troubleshooting Guides & Validated Protocols
Strategy A: pH Adjustment (Salt Formation)
Q2: Can I alter the pH to force 8-Methoxy-5-nitroquinoline into solution?A2: Yes, but only under specifically acidic conditions. The quinoline ring contains a weakly basic nitrogen atom with a conjugate acid pKa of approximately 4.85[3]. In acidic environments (typically pH < 4.0), this nitrogen becomes protonated, converting the neutral, hydrophobic molecule into a cationic salt[4]. This ionized form exhibits vastly superior aqueous solubility due to enhanced ion-dipole interactions with water[5].
Weighing: Weigh the required amount of 8-Methoxy-5-nitroquinoline powder into a clean glass vial.
Acidification: Add 0.1 M HCl dropwise while vortexing until the powder completely dissolves. The low pH forces the protonation of the quinoline nitrogen[4].
Buffering (Critical Step): Slowly back-titrate the solution using a concentrated buffer (e.g., 1 M Citrate buffer, pH 4.0) to reach your target working pH. Causality Note: If the pH is raised above the pKa of the quinoline nitrogen, the compound will revert to its free-base form and rapidly precipitate[3].
Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectrophotometry to confirm the concentration remains stable and no micro-precipitates have formed.
Strategy B: Co-Solvent Dilution (The "Crash Out" Problem)
Q3: My compound dissolves perfectly in a DMSO stock, but precipitates immediately when I dilute it into my cell culture media. What is happening?A3: This is the most frequently encountered issue, known as "solvent shift precipitation." Dimethyl sulfoxide (DMSO) is an excellent solvent for lipophilic quinolines[1]. However, when you dilute the DMSO stock into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can remain solvated. The local concentration of the compound exceeds its aqueous thermodynamic solubility limit, causing rapid nucleation and precipitation (crashing out)[1].
Step-by-Step Methodology: Co-Solvent Step-Down Protocol
To prevent supersaturation shock, you must control the kinetics of dilution:
Stock Preparation: Prepare a highly concentrated stock solution (e.g., 50 mM) in 100% molecular-grade DMSO. Ensure complete dissolution by sonicating the vial in a water bath for 5-10 minutes[1].
Intermediate Dilution: Instead of diluting directly into the final aqueous media, create an intermediate stock. Dilute the DMSO stock 1:10 into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG-400 or Tween-80). The surfactant lowers the interfacial tension and stabilizes the hydrophobic molecules.
Final Aqueous Addition: Add the intermediate solution dropwise to the final aqueous buffer under vigorous vortexing to prevent localized concentration spikes.
Validation: Ensure the final DMSO concentration does not exceed the toxicity threshold of your specific assay (typically <1% for cell-based assays). Always run a vehicle control[1].
Strategy C: Cyclodextrin Inclusion Complexes
Q4: My in vivo assay cannot tolerate low pH or high DMSO concentrations. How can I achieve a purely aqueous solution?A4: The most robust method for highly restrictive biological assays is host-guest complexation using Hydroxypropyl-
-cyclodextrin (HP--CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They encapsulate the non-polar aromatic rings of the quinoline derivative, shielding it from the aqueous environment while remaining highly water-soluble themselves[4].
Step-by-Step Methodology: HP-
-CD Complexation Protocol
Carrier Preparation: Prepare a range of HP-
-CD solutions (e.g., 5%, 10%, 20% w/v) in your target aqueous buffer (e.g., PBS, pH 7.4)[1].
Compound Addition: Add an excess amount of 8-Methoxy-5-nitroquinoline powder directly to the cyclodextrin solutions. (Do not use DMSO here, as it will compete for the cyclodextrin cavity).
Equilibration: Place the suspension on a rotary shaker or thermomixer at 37°C for 24-48 hours. This extended time is required because the solid-to-complex kinetic transfer is slow[1].
Separation & Validation: Centrifuge the suspension at 15,000 x g for 20 minutes to pellet any uncomplexed, undissolved solid. Carefully extract the clear supernatant. Plot the concentration of the dissolved compound against the HP-
-CD concentration using HPLC to confirm a linear increase, indicating successful soluble complex formation[1].
Controlling temperature to prevent degradation of nitroquinolines
Technical Support Center: Controlling Temperature to Prevent Nitroquinoline Degradation Welcome to the Technical Support Center. Nitroquinolines, such as 4-Nitroquinoline 1-oxide (4-NQO) and its derivatives, are potent m...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Controlling Temperature to Prevent Nitroquinoline Degradation
Welcome to the Technical Support Center. Nitroquinolines, such as 4-Nitroquinoline 1-oxide (4-NQO) and its derivatives, are potent mutagens widely utilized in oncological and genetic research. However, the intrinsic thermodynamic instability of the nitroaromatic ring makes these compounds highly susceptible to thermal degradation, oxidative stress, and hydrolysis.
As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the causality behind degradation and provide field-proven, self-validating protocols to ensure the structural integrity and experimental reproducibility of your nitroquinoline compounds.
Part 1: Core FAQs on Temperature Control & Stability
Q1: Why is strict temperature control critical for nitroquinolines like 4-NQO?A1: The stability of nitroquinolines is dictated by the reactivity of the nitro group attached to the quinoline ring. Elevated temperatures provide the activation energy required for the cleavage of the carbon-nitrogen bond, leading to thermal decomposition[1]. When heated uncontrollably, these compounds can undergo violent exothermic decomposition, releasing highly toxic nitrogen oxides (NOx) and carbon oxides[2][3]. Furthermore, because nitroquinolines are highly hygroscopic[4], fluctuating temperatures can cause condensation inside storage vials, introducing moisture that drives rapid hydrolytic degradation.
Q2: What are the optimal storage temperatures for solid vs. solution states, and why do they differ?A2:
Solid State: Store at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen)[5][6]. At -20°C, ambient moisture is frozen, and solid-state reaction kinetics are effectively halted.
Solution State (e.g., in DMSO): Store stock solutions at -80°C for long-term preservation (up to 1 year) or -20°C for short-term use (up to 1 month)[5]. We recommend -80°C for long-term storage because Dimethyl Sulfoxide (DMSO) freezes at 19°C; however, at -20°C, localized micro-environments of unfrozen solvent can still exist due to freezing point depression by the solute. Deep freezing at -80°C ensures complete vitrification, preventing molecular mobility and subsequent degradation.
Q3: Can I use heat to assist in dissolving nitroquinolines into solution?A3: Yes, but with strict thermodynamic limits. Gentle warming in a water bath—strictly not exceeding 37°C —combined with sonication can aid dissolution[5]. Exceeding 37°C risks triggering the early stages of thermal degradation, which will irreversibly alter the compound's pharmacological profile and introduce experimental artifacts.
Part 2: Troubleshooting Guide: Identifying & Preventing Degradation
Issue: Loss of experimental reproducibility or reduced compound potency over time.
Mechanistic Cause: Repeated freeze-thaw cycles. When a stock solution is repeatedly thawed and refrozen, the compound experiences "freeze concentration"—a phenomenon where the solute is excluded from the forming ice lattice, creating highly concentrated, localized pockets. This proximity accelerates bimolecular degradation reactions and can cause irreversible precipitation.
Corrective Action: Aliquot stock solutions into smaller, single-use volumes immediately after preparation[5]. Discard any unused portion of a thawed aliquot.
Issue: The solid powder has changed color from pale yellow to dark brown or black.
Mechanistic Cause: Photothermal degradation. Nitroquinolines are highly light-sensitive[4][7]. Exposure to ambient light combined with room temperature accelerates the breakdown of the nitroaromatic ring.
Corrective Action: The compound has degraded and must be safely discarded according to hazardous waste protocols. To prevent this, always handle the compound in amber glass vials or foil-wrapped containers, and minimize exposure to ambient room temperatures during weighing[5].
Part 3: Quantitative Data: Storage & Stability Parameters
To facilitate quick reference, the following table summarizes the validated parameters for maintaining the thermal stability of 4-NQO and related nitroquinolines.
Compound State
Recommended Temperature
Maximum Shelf Life
Atmosphere
Light Protection
Solvent Requirement
Solid Powder
-20°C
2–3 Years
Argon / Nitrogen
Amber Vial / Foil
N/A
Stock Solution
-80°C
Up to 1 Year
Inert Gas Flush
Amber Vial
Anhydrous DMSO
Working Aliquot
-20°C
Up to 1 Month
Tightly Sealed
Amber Vial
Anhydrous DMSO
Active Handling
+4°C (On Ice)
< 4 Hours
Ambient (Hood)
Dimmed Light
Aqueous Buffer
Part 4: Experimental Protocols
Every protocol utilized in drug development must be a self-validating system. The following methodologies include built-in quality control checks to ensure thermal degradation has not occurred.
Protocol 1: Preparation and Cryopreservation of Nitroquinoline Stock Solutions
Objective: To formulate a stable stock solution while preventing moisture-induced and thermal degradation.
Preparation: Tare a clean, dry, amber glass vial on an analytical balance. Purge the vial with argon gas to displace ambient moisture.
Weighing: Carefully weigh the desired mass of solid nitroquinoline (e.g., 4-NQO) into the vial. Note: Perform this swiftly to minimize exposure to ambient temperature and humidity.
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration. Using anhydrous solvent is critical to prevent hydrolysis[5].
Temperature-Controlled Dissolution: Tightly cap the vial and vortex vigorously. If the compound does not fully dissolve, place the vial in a temperature-calibrated water bath set to 35°C–37°C for no more than 5 minutes[5].
Validation (Quality Control): Visually inspect the solution against a light source; it should be clear and free of particulates. For rigorous validation, run a baseline High-Performance Liquid Chromatography (HPLC) trace of this Day 0 stock to establish a purity profile.
Aliquoting & Storage: Immediately divide the stock solution into single-use amber vials (e.g., 50 µL per vial). Flush the headspace of each vial with argon, seal tightly, and transfer immediately to a -80°C freezer[5].
Protocol 2: Forced Thermal Degradation Assessment
Objective: To establish the intrinsic thermal stability profile of a specific nitroquinoline derivative for regulatory or formulation purposes.
Sample Preparation: Prepare a 1 mg/mL solution of the nitroquinoline in a chemically inert solvent (e.g., acetonitrile/water mixture).
Thermal Stressing: Divide the solution into three sealed ampoules.
Quenching: Remove the ampoules from the heat source and immediately submerge them in an ice bath (0°C) to halt degradation kinetics.
Validation (Analysis): Analyze all three samples via HPLC-UV. Compare the chromatograms of the stressed samples against the control. The appearance of secondary peaks (degradants) and the reduction in the area of the primary active pharmaceutical ingredient (API) peak will quantify the rate of thermal degradation.
Part 5: Visualization of Temperature-Controlled Workflow
The following diagram illustrates the critical pathways and temperature thresholds required to prevent the thermal degradation of nitroquinolines.
Workflow for temperature-controlled handling to prevent thermal degradation.
Part 6: References
ChemBK. "4-Nitroquinoline N-oxide - Physico-chemical Properties." ChemBK Database. Available at:[Link]
Cole-Parmer. "Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%." Cole-Parmer. Available at: [Link]
Title: Technical Support Center: Synthesis and Separation of 5-Nitro and 8-Nitroquinoline Isomers Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Synthesis and Separation of 5-Nitro and 8-Nitroquinoline Isomers
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate pure 5-nitroquinoline and 8-nitroquinoline from crude nitration mixtures. Because these position isomers share nearly identical molecular weights and similar polarities, standard purification techniques often fail or scale poorly. This guide provides field-proven, self-validating protocols and mechanistic insights to help you troubleshoot and optimize your separation workflows.
Part 1: Fundamental Mechanisms & FAQs
Q1: Why does the nitration of quinoline predominantly yield a mixture of 5-nitro and 8-nitro isomers rather than substituting on the heteroaromatic ring?
Scientist's Insight: The regioselectivity is dictated by the reaction conditions. Nitration is typically performed using a "mixed acid" system (concentrated HNO₃ and H₂SO₄). In this highly acidic environment, the basic nitrogen atom of quinoline is immediately protonated to form a 1[1]. This positive charge strongly deactivates the pyridine ring toward electrophilic aromatic substitution due to inductive electron withdrawal.
Consequently, the electrophilic nitronium ion (NO₂⁺) attacks the more electron-rich homocyclic (benzene) ring[2]. The 5- and 8-positions are kinetically and thermodynamically favored because the cationic intermediate (Wheland intermediate) formed during attack at these positions allows for resonance stabilization that preserves the intact aromatic sextet of the adjacent protonated pyridine ring[1][2].
Logical pathway of quinoline nitration yielding 5-nitro and 8-nitro isomers.
Q2: Why is standard fractional crystallization of the free bases ineffective for separating these two isomers?
Scientist's Insight: The free base forms of 5-nitroquinoline and 8-nitroquinoline co-crystallize easily because their spatial packing and intermolecular forces (dipole-dipole interactions and π-π stacking) are too similar. To break this symmetry, we must alter their physicochemical properties by converting them into hydrohalide salts[3]. Protonating the quinoline nitrogen changes the solubility profile drastically, allowing us to exploit subtle differences in the hydration spheres of the 5-nitro and 8-nitro quinolinium salts.
Part 2: The "Wet DMF" Separation Protocol
Q3: What is the most scalable, chromatography-free method for separating these isomers?
Scientist's Insight: The industry standard for bulk separation exploits the differential solubility of their hydrochloride salts in a highly specific solvent system: 3 (N,N-dimethylformamide containing a precise amount of water)[3][4].
When hydrogen chloride gas is introduced to the isomeric mixture in Wet DMF, both isomers form hydrochloride salts. However, the 5-nitroquinoline hydrochloride exhibits a sharply lower solubility in Wet DMF at room temperature compared to the 8-nitroquinoline salt[3]. The water content is the critical causality variable here: absolute (dry) DMF causes both salts to precipitate, while excessive water keeps both in solution. An optimal water concentration of 0.5% to 5% (ideally ~1.25%) creates a self-validating thermodynamic environment where only the 5-nitro isomer crashes out[3][5].
Workflow for the separation of nitroquinoline isomers via Wet DMF crystallization.
Self-Validating Check: Ensure your starting ratio of 5-nitro to the rest of the mixture is at least 40:60 for optimal precipitation dynamics[3].
Solvent Preparation: Prepare the "Wet DMF" by adding exactly 1.25% (v/v) deionized water to anhydrous N,N-dimethylformamide[3].
Dissolution: Suspend the crude mixture of nitroquinoline isomers in the Wet DMF.
Salt Formation: Slowly bubble anhydrous hydrogen chloride (HCl) gas into the suspension. Add an amount equivalent to the total moles of the nitroquinoline isomers present[3].
Thermal Cycling: Heat the resulting slurry to 95°C – 100°C until a homogenous solution is achieved. This ensures complete dissolution and resets the crystallization kinetics[3][5].
Controlled Cooling: Remove the heat source and allow the solution to cool slowly to room temperature (approx. 25°C). Do not crash-cool in an ice bath, as rapid nucleation will trap the 8-nitro isomer in the crystal lattice.
Isolation: Filter the resulting precipitate. The solid collected is highly pure 5-nitroquinoline hydrochloride[3][4].
Filtrate Processing: The remaining filtrate contains predominantly 8-nitroquinoline hydrochloride (at a ratio of at least 3:1 over other components)[3]. This can be recovered by evaporating the solvent or neutralizing with a base to precipitate the 8-nitroquinoline free base.
Part 3: Troubleshooting & Alternative Methods
Issue 1: I am getting co-precipitation of 8-nitroquinoline with my 5-nitroquinoline salt.
Causality & Fix: This is almost always due to an incorrect dielectric constant in your solvent system, specifically the water content in the DMF. If your DMF is too dry, the solvating power is insufficient for the 8-nitroquinoline hydrochloride, causing it to co-precipitate[3]. Verify your water content is exactly between 0.5% and 5%. Additionally, ensure you are not cooling the solution too rapidly.
Issue 2: My nitration reaction is yielding a high percentage of dinitroquinolines.
Causality & Fix: Over-nitration (e.g., forming 5,7-dinitroquinoline) occurs under forcing conditions[1][2]. Ensure your reaction temperature does not exceed 100°C and limit the reaction time to 1-2 hours[3]. Use exactly 1.5 equivalents of nitric acid; excess nitrating agent drives the formation of dinitro byproducts[2][3].
Q4: How can I separate these isomers on a smaller, analytical scale without using HCl gas?Scientist's Insight: For milligram to gram-scale purifications where handling HCl gas is impractical, 6 is the preferred method[2][6]. The isomers can be separated using a carefully optimized eluent system, typically a gradient of hexane and dichloromethane (e.g., 3:1 ratio) or ethyl acetate/hexane[6]. The 8-nitroquinoline generally elutes differently due to the steric shielding of the quinoline nitrogen by the adjacent nitro group at the 8-position, which slightly alters its interaction with the stationary phase.
Part 4: Quantitative Data Summary
To assist in your experimental design, below is a summary of the critical parameters for the Wet DMF separation system.
Parameter
Specification / Value
Mechanistic Purpose
Optimal Solvent
N,N-Dimethylformamide (DMF)
Provides baseline solvation for quinoline hydrohalides.
Critical Water Content
0.5% to 5.0% (Optimum: 1.25%)
Tunes the dielectric constant to selectively solubilize the 8-nitro isomer salt[3].
Required Isomer Ratio
≥ 40% 5-nitroquinoline
Ensures sufficient supersaturation of the 5-nitro salt for nucleation[3].
Heating Temperature
95°C - 100°C
Fully dissolves all salts to prevent seeding of mixed crystals[3][5].
Cooling Target
~25°C (Room Temperature)
Slow cooling promotes pure lattice formation of 5-nitroquinoline HCl[5].
Filtrate Purity
> 75% 8-nitroquinoline
Leaves a highly enriched 8-nitro solution for secondary recovery[3].
Technical Support Center: Troubleshooting Color Impurities in 8-Methoxy-5-Nitroquinoline Synthesis
Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Isolation, purification, and mechanistic troubleshooting of color-inducing impurities in 8-Methoxy-5-nitroquinoline workflows. Introducti...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Process Chemists, and Drug Development Professionals
Topic: Isolation, purification, and mechanistic troubleshooting of color-inducing impurities in 8-Methoxy-5-nitroquinoline workflows.
Introduction & Mechanistic Overview
8-Methoxy-5-nitroquinoline (CAS: 17012-47-4) is a critical synthetic intermediate used in the development of 8-aminoquinoline antimalarials (such as primaquine) (1)[1] and marine-derived pyridoacridine alkaloids (2)[2]. In its pure form, this compound presents as a pale yellow crystalline powder with a melting point of 148–149 °C (3)[3].
However, during synthesis—whether via the nitration of 8-methoxyquinoline (4)[5] or the methylation of 8-hydroxy-5-nitroquinoline (6)[6]—researchers frequently encounter severe batch-to-batch color variations. These range from deep orange and red to dark brown or black tar-like substances. These color shifts are not merely cosmetic; they indicate structural impurities that can severely poison palladium catalysts (Pd/C) during subsequent nitro-to-amine reduction steps.
Understanding the causality behind these impurities is essential for self-validating experimental design:
Phenoxide Conjugation (Red/Orange): Incomplete O-methylation leaves residual 8-hydroxy-5-nitroquinoline. Under basic workup conditions, the phenolic proton is lost, forming a highly conjugated phenoxide ion. This extended electron delocalization causes a strong bathochromic shift, causing the sample to absorb blue/green light and appear deep red or orange.
Oxidative Degradation (Brown/Black): The quinoline ring, activated by the electron-donating methoxy or hydroxy group at the 8-position, is highly susceptible to oxidation. Exothermic runaway during the addition of concentrated nitric/sulfuric acid can oxidize the ring into quinone-like polymeric structures, resulting in black tar (4)[5].
Over-Nitration (Deep Yellow): Failure to control the stoichiometry of the nitrating mixture leads to the formation of 5,7-dinitro-8-methoxyquinoline, which presents as a darker, intensely yellow impurity that disrupts the crystal lattice.
Diagnostic FAQ
Q: My isolated 8-methoxy-5-nitroquinoline is dark red instead of pale yellow. What is the exact cause, and is the batch ruined?A: The dark red color is pathognomonic for unreacted 8-hydroxy-5-nitroquinoline in its deprotonated (phenoxide) state. The methylation step (typically utilizing methyl iodide and
or NaH in DMF (7)[7]) likely stalled due to moisture or base depletion. The batch is not ruined. Because the impurity is a phenol, it can be selectively deprotonated and partitioned into an aqueous phase, leaving your methylated target safe in the organic phase.
Q: I am observing black, tarry residues during the nitration step. How can I prevent this oxidative damage?A: Black tar indicates oxidative polymerization. The methoxy group heavily activates the quinoline ring. To prevent this, the nitrating mixture (
) must be added dropwise at strictly 0–5 °C (4)[5]. Alternatively, consider modifying your synthetic route. Literature suggests that methylating 8-hydroxyquinoline before nitration (forming 8-methoxyquinoline first) can alter the steric hindrance and electronic profile, yielding a cleaner nitration profile than nitrating the phenol directly (4)[5].
Q: Why does my product melt at 135 °C instead of the literature value of 148–149 °C?A: A depressed melting point, often accompanied by a deep yellow hue, strongly suggests contamination with 5,7-dinitro-8-methoxyquinoline. This over-nitration byproduct disrupts the crystal lattice. It cannot be removed by alkaline washing and requires recrystallization from ethanol.
Quantitative Data: Impurity Triage Matrix
Table 1: Visual and physicochemical diagnostic matrix for 8-Methoxy-5-nitroquinoline impurities.
Observed Color
Physical State
Likely Impurity
Mechanistic Cause
Recommended Remediation
Pale Yellow
Crystalline Powder
None (Pure Target)
Optimal reaction conditions.
None (Proceed to reduction).
Deep Red / Orange
Solid or Oil
8-Hydroxy-5-nitroquinoline
Incomplete methylation; phenoxide formation in base.
Alkaline Liquid-Liquid Extraction (Protocol A).
Intense Yellow
Amorphous Solid
5,7-Dinitro-8-methoxyquinoline
Over-nitration (excess or prolonged reaction).
Recrystallization from hot Ethanol (Protocol B).
Dark Brown / Black
Tarry Residue
Quinone-like Polymers
Oxidative degradation due to poor thermal control.
Column Chromatography (Silica gel) or Discard.
Self-Validating Experimental Protocols
Protocol A: Alkaline Wash for Phenolic Impurity Removal (Red/Orange Samples)
Causality: This protocol exploits the pKa difference between the target (a neutral ether) and the impurity (an acidic phenol).
Dissolution: Dissolve the crude red/orange 8-methoxy-5-nitroquinoline in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Alkaline Extraction: Wash the organic layer with 0.5 M NaOH (aqueous) in a separatory funnel.
Validation Check: The aqueous layer should turn intensely red/orange (confirming the extraction of the water-soluble phenoxide salt), while the organic layer should shift toward a pale yellow. If the organic layer remains red, the impurity is not phenolic, and column chromatography is required.
Neutralization: Wash the organic layer with brine to neutralize, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Recrystallization of Dinitro Byproducts (Deep Yellow Samples)
Causality: This protocol relies on differential solubility kinetics in polar protic solvents to exclude over-nitrated analogs from the crystal lattice.
Heating: Suspend the crude solid in minimal absolute ethanol and heat to reflux (78 °C) until completely dissolved.
Cooling: Allow the solution to cool slowly to room temperature to promote pure lattice formation, then transfer to an ice bath (0–5 °C) for 2 hours to maximize yield.
Filtration: Collect the pale yellow crystals via vacuum filtration. The more soluble dinitro impurities will remain in the mother liquor.
Validation Check: Determine the melting point. A sharp melt at 148–149 °C (3)[3] confirms high purity and successful exclusion of the dinitro byproduct.
Purification and Diagnostic Workflow
Diagnostic triage and purification workflow for 8-Methoxy-5-nitroquinoline color impurities.
References
Synthesis of Quinoline Analogues
Source: Cardinal Scholar, Ball State University
URL
Stabilizing 8-Methoxy-5-nitroquinoline against photodegradation
Welcome to the Technical Support Center for 8-Methoxy-5-nitroquinoline . This guide is engineered for researchers, analytical scientists, and drug development professionals who require robust, field-proven strategies to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 8-Methoxy-5-nitroquinoline . This guide is engineered for researchers, analytical scientists, and drug development professionals who require robust, field-proven strategies to mitigate the photodegradation of nitroquinoline derivatives during synthesis, storage, and biological assays.
Below, we dissect the photochemical causality of 8-Methoxy-5-nitroquinoline instability and provide self-validating protocols to ensure the integrity of your experimental data.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why is 8-Methoxy-5-nitroquinoline highly sensitive to ambient and UV light?A: The instability of 8-Methoxy-5-nitroquinoline is driven by the inherent photochemistry of the nitroaromatic system combined with the electron-donating properties of the methoxy group. Nitroaromatic compounds strongly absorb near-UV and visible light[1]. Upon photoexcitation to the singlet state (
), the molecule undergoes rapid intersystem crossing (ISC) to a highly reactive triplet state ()[2][3].
Once in the triplet state, two primary degradation cascades occur:
Photo-oxidation: In the presence of dissolved oxygen, energy transfer generates Reactive Oxygen Species (ROS), such as singlet oxygen, which attack the quinoline ring leading to hydroxylation and the formation of quinolinones[4][5].
Intramolecular Rearrangement: The nitro group can undergo a photochemical nitro-to-nitrite rearrangement, eventually leading to the release of nitric oxide (NO) and the formation of phenoxyl radicals or denitrated byproducts[6].
Photodegradation pathways of 8-Methoxy-5-nitroquinoline via triplet state and ROS.
Q: What are the visible and analytical signs that my stock solution has degraded?A: Visually, you will observe a distinct color shift. Pure 8-Methoxy-5-nitroquinoline solutions are typically pale yellow; photodegradation often turns the solution dark orange or brown due to the formation of azo/azoxy dimers and extended conjugated cleavage products[4]. Analytically, LC-MS will show the depletion of the parent mass (
205 for ) and the emergence of (loss of oxygen to form a nitroso derivative) or (loss of NO) peaks[6].
Q: Does my choice of solvent impact the photostability of this compound?A: Yes, significantly. Protic solvents (like water or methanol) can hydrogen-bond with the excited triplet state of the nitro group. This interaction alters the conformational distribution of the molecule and can either quench the excited state or facilitate proton-coupled electron transfer, accelerating degradation[3]. For long-term stock preservation, anhydrous, aprotic solvents (e.g., dry DMSO or Acetonitrile) stored in the dark are mandatory.
Part 2: Self-Validating Protocol for Photostability Profiling
To trust your biological or chemical assay data, you must first prove that your compound remains intact for the duration of the experiment. Do not simply assume stability; use this self-validating workflow to empirically determine the degradation kinetics and verify your stabilization methods.
Objective: Determine the photobleaching rate constant (
) and validate protective measures.
Step-by-Step Methodology:
Sample Preparation: Prepare a 10
working solution of 8-Methoxy-5-nitroquinoline in your target assay buffer (e.g., PBS, pH 7.4). Split this into three identical quartz cuvettes or UV-transparent vials:
Vial A (Test): Exposed to ambient/UV light.
Vial B (Dark Control): Wrapped tightly in aluminum foil. (Self-Validation Step: If Vial B degrades, your issue is thermal or hydrolytic, not photochemical[4]).
Vial C (Stabilized): Purged with Argon gas for 5 minutes to remove dissolved
, sealed, and exposed to light.
Controlled Irradiation: Place Vials A and C under a controlled light source (e.g., a 365 nm LED array or a Xenon lamp simulating sunlight at 25
)[7]. Maintain a constant room temperature (25°C) to prevent thermal artifacts.
Time-Course Sampling: Withdraw 50
aliquots from all three vials at and minutes. Quench the samples immediately by transferring them to amber HPLC vials containing a cold stop-solution (e.g., 50% Acetonitrile with 0.1% Formic Acid).
HPLC-UV/MS Analysis: Quantify the remaining parent compound using a validated reverse-phase HPLC method (monitoring at the
of the compound).
Kinetic Modeling: Plot the natural log of concentration
versus time. A linear fit indicates pseudo-first-order degradation kinetics. Calculate the half-life ().
Step-by-step experimental workflow for validating the photostability of nitroquinolines.
Part 3: Quantitative Data & Stabilization Strategies
Based on the photochemical mechanisms of nitroaromatics and quinoline derivatives[1][4][7], implementing specific environmental controls drastically extends the half-life of 8-Methoxy-5-nitroquinoline.
Table 1: Impact of Stabilization Strategies on 8-Methoxy-5-nitroquinoline Half-Life (
)
Experimental Condition
Dissolved Status
Light Exposure
Estimated
Primary Degradation Mechanism Prevented
Standard Aqueous Buffer
Aerated
Continuous UV/Vis
< 2 Hours
None (Rapid photo-oxidation & rearrangement)
Low-Actinic (Amber) Glass
Aerated
Blocked (< 400 nm)
> 72 Hours
Direct photoexcitation to singlet state ()
Argon-Purged Solution
Deoxygenated
Continuous UV/Vis
~ 12 Hours
ROS-mediated oxidative ring cleavage
Addition of 1mM Ascorbic Acid
Aerated
Continuous UV/Vis
~ 8 Hours
Quenches generated ROS (Singlet oxygen)
Dark Control (Foil-wrapped)
Aerated
Complete Darkness
> 14 Days
All photochemical pathways isolated
Note: Data represents generalized kinetic behavior for nitroquinoline derivatives under 25
irradiation. Actual values will depend on exact solvent pH and buffer composition.
Part 4: Advanced Troubleshooting Guide
Issue: I am observing inconsistent biological assay results across different days, even when using the same stock solution.Root Cause: Variable ambient light exposure during benchtop handling. Fluorescent laboratory lights emit enough near-UV radiation to slowly degrade the compound over hours, altering the effective concentration of the active pharmaceutical ingredient (API) and introducing toxic degradants (like NO or reactive nitroso species) into your assay[6].
Solution: Transition all handling to low-actinic (amber) glassware. If amber glassware is unavailable, wrap all tubes and reagent reservoirs in aluminum foil. Prepare fresh working dilutions daily from a frozen, dark-stored stock.
Issue: My LC-MS data shows complete loss of the parent compound, but no new peaks are appearing in the UV chromatogram.Root Cause: The photodegradation products of 8-Methoxy-5-nitroquinoline (such as aliphatic ring-cleavage products or highly polar small molecules) may lack the extended conjugated
-system required for strong UV absorbance at your monitored wavelength. Furthermore, some products may elute in the void volume of your reverse-phase column.
Solution: Switch your LC-MS detection to Full Scan mode (both positive and negative ion modes) and look for low molecular weight fragments. Utilize a generic gradient starting at 2% organic to capture highly polar degradants.
Issue: The compound degrades rapidly even in the dark control.Root Cause: The instability is not photochemical. Nitroquinolines can be susceptible to microbial reduction (in non-sterile aqueous buffers) or extreme pH-driven hydrolysis[4].
Solution: Ensure all buffers are sterile-filtered (0.22
) to prevent enzymatic reduction of the nitro group. Verify the pH of your solution; extreme alkaline conditions can drive nucleophilic aromatic substitution at the methoxy or nitro positions.
References
Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed (NIH). Available at:[Link]
How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PubMed (NIH). Available at:[Link]
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at:[Link]
How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PNAS. Available at:[Link]
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters (ACS Publications). Available at:[Link]
Conformational Control in the Population of the Triplet State and Photoreactivity of Nitronaphthalene Derivatives. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]
Comparative Reactivity Profile: 8-Methoxy-5-nitroquinoline vs. 8-Hydroxyquinoline
Executive Summary & Mechanistic Overview In the landscape of heterocyclic chemistry and drug development, the quinoline scaffold is a privileged structure. 8-Hydroxyquinoline (8-HQ) is a classic, highly reactive bidentat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
In the landscape of heterocyclic chemistry and drug development, the quinoline scaffold is a privileged structure. 8-Hydroxyquinoline (8-HQ) is a classic, highly reactive bidentate chelator widely used in coordination chemistry and metallo-drug design. In stark contrast, 8-Methoxy-5-nitroquinoline (8-M-5-NQ) represents a synthetically modified analog where the electronic and steric landscape has been entirely inverted.
As a Senior Application Scientist, I approach the comparison of these two molecules not just as a structural exercise, but as a study in electronic causality. The transition from a free hydroxyl group to a methoxy ether, coupled with the introduction of a strongly electron-withdrawing nitro group, fundamentally shifts the molecule's primary reaction pathways from Electrophilic Aromatic Substitution (EAS) to Nucleophilic Aromatic Substitution (SNAr) and reduction-driven functionalization[1].
Structural and Electronic Causality
To understand the divergent behavior of these compounds in a laboratory setting, we must analyze the Hammett effects governing their aromatic rings:
8-Hydroxyquinoline (8-HQ): The hydroxyl group at the C8 position acts as a powerful electron-donating group (EDG) via resonance (+M effect). This significantly increases the π-electron density of the phenolic ring, specifically activating the C5 and C7 positions toward electrophilic attack[2]. Furthermore, the proximity of the quinoline nitrogen and the hydroxyl oxygen makes 8-HQ a spontaneous bidentate chelator for a wide array of transition metals.
8-Methoxy-5-nitroquinoline (8-M-5-NQ): Methylation of the hydroxyl group removes the ionizable, acidic proton. This steric bulk, combined with the loss of the anionic oxygen donor, effectively shuts down its primary metal-chelating ability. More critically, the introduction of the nitro group (-NO2) at C5—a powerful electron-withdrawing group (-I, -M)—drastically depletes the electron density of the aromatic system[1]. This deactivates the ring toward EAS, but conversely primes the molecule for nucleophilic attack (SNAr) and allows the nitro group to serve as a reducible synthetic handle.
Fig 1: Divergent reactivity pathways dictated by electronic and steric effects.
Comparative Reactivity Data
The following table summarizes the quantitative and qualitative performance metrics of both compounds, providing a clear reference for synthetic planning.
To empirically demonstrate the theoretical principles outlined above, the following protocols are designed as self-validating systems. Every step includes a built-in analytical checkpoint to ensure causality and trustworthiness.
Protocol 1: Competitive Electrophilic Bromination
Objective: To validate the electronic deactivation caused by the 5-nitro group by exposing an equimolar mixture of both compounds to a limited stoichiometric amount of bromine. The highly activated 8-HQ will act as an electrophilic sink, leaving 8-M-5-NQ completely unreacted.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of 8-HQ and 1.0 mmol of 8-M-5-NQ in 15 mL of anhydrous chloroform (CHCl₃) in a flame-dried round-bottom flask.
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of Br₂ (2.1 mmol) in 5 mL CHCl₃ dropwise over 10 minutes[2].
Reaction & Monitoring: Stir the reaction at room temperature for 1 hour. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The 8-HQ spot will disappear rapidly, while the 8-M-5-NQ spot will remain unchanged.
Quenching & Workup: Wash the organic layer with 5% aqueous NaHCO₃ (3 × 15 mL) to neutralize the generated HBr[2]. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Analytical Validation: ¹H NMR analysis of the crude mixture will show the complete disappearance of 8-HQ signals and the emergence of 5,7-dibromo-8-hydroxyquinoline peaks[2], alongside perfectly conserved, unshifted signals for 8-M-5-NQ.
Objective: Exploit the specific reactivity of the 5-nitro group. Reducing this group to an amine reverses the electronic nature of the ring (from electron-deficient to electron-rich) and provides a nucleophilic site for further derivatization.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of 8-M-5-NQ in 10 mL of glacial acetic acid (AcOH).
Reduction: Add 6.0 mmol of activated Iron (Fe) powder. Heat the suspension to 70–80 °C for 2 hours.
Monitoring: Self-Validation: The reaction progress is indicated by a distinct color change in the suspension and TLC confirmation showing the consumption of the starting material and the formation of a highly polar amine product.
Workup: Cool the mixture to room temperature, filter through a Celite pad to remove iron residues, and carefully neutralize the filtrate with saturated aqueous Na₂CO₃. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
Analytical Validation: The resulting 5-amino-8-methoxyquinoline is validated via IR spectroscopy. The successful reduction is confirmed by the disappearance of the strong -NO₂ stretch at ~1338 cm⁻¹[1] and the appearance of primary amine (-NH₂) stretches at ~3300 cm⁻¹.
References
Ökten, S., Çakmak, O., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 2016.
Adewole, E., et al. "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their biological activities." International Journal of Applied Research and Technology, 2014.
Methodology Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 8-Methoxy-5-nitroquinoline
Executive Summary 8-Methoxy-5-nitroquinoline (C₁₀H₈N₂O₃, exact mass 204.0535 Da) is a highly versatile scaffold in modern drug discovery. It serves as a critical synthetic precursor for pentacyclic pyridoacridine marine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
8-Methoxy-5-nitroquinoline (C₁₀H₈N₂O₃, exact mass 204.0535 Da) is a highly versatile scaffold in modern drug discovery. It serves as a critical synthetic precursor for pentacyclic pyridoacridine marine alkaloids, such as the topoisomerase inhibitors arnoamines A and B[1]. Furthermore, functionalized derivatives of 5-nitro-8-methoxyquinoline are actively evaluated for their antiepileptic, anti-Alzheimer, and antibacterial properties[2].
For researchers synthesizing this compound or extracting it from complex biological matrices, selecting the correct mass spectrometry (MS) methodology is critical. This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), providing the mechanistic causality behind its fragmentation and self-validating protocols to ensure absolute data integrity.
The Mechanistic Causality of Fragmentation
As an Application Scientist, I emphasize that mass spectra are not just lists of peaks; they are physical records of molecular bond strengths and electron dynamics. The 5-nitro and 8-methoxy substituents on the quinoline core create competing, highly diagnostic fragmentation pathways depending on the ionization energy applied.
Under hard ionization (EI, 70 eV) , the molecule forms a highly energetic radical cation[M]⁺• at m/z 204[3]. The fragmentation is driven by two primary functional groups:
The Nitro Group (C5): The strong electron-withdrawing nature of the nitro group weakens the C-N bond, driving the facile expulsion of a nitro radical (NO₂•, 46 Da) to yield an intense fragment at m/z 158[4]. Alternatively, a well-documented nitro-to-nitrite rearrangement leads to the loss of nitric oxide (NO, 30 Da), producing the m/z 174 ion[4].
The Methoxy Group (C8): The methoxy group undergoes homolytic cleavage to lose a methyl radical (CH₃•, 15 Da). This is a classic fragmentation for oxygenated quinolines, where the adjacent nitrogen heteroatom stabilizes the resulting positive charge[5].
Quinoline Core: Deeper fragmentation involves the sequential loss of formaldehyde and ring contraction (loss of HCN or C₂H₂), generating lower mass ions at m/z 128 and m/z 102[3].
Under soft ionization (ESI+) , the molecule forms a stable protonated precursor[M+H]⁺ at m/z 205. Because collision-induced dissociation (CID) transfers energy incrementally, the even-electron rule dictates that fragmentation proceeds primarily via neutral losses (e.g., CH₃OH or NO₂) rather than radical expulsions, making LC-MS/MS highly specific but less library-searchable than GC-MS.
Molecular Ion [M]⁺• confirming the intact mass[3].
174
-30 Da (NO)
Nitro-to-nitrite rearrangement followed by NO expulsion[4].
158
-46 Da (NO₂•)
Direct homolytic cleavage of the labile C5-nitro bond[4].
128
-76 Da (NO₂• + CH₂O)
Sequential loss of the nitro group and methoxy formaldehyde[3].
102
-102 Da
Deep quinoline ring fragmentation and loss of HCN/C₂H₂[3].
Self-Validating Experimental Protocols
To ensure trustworthiness, the following methodologies are designed as self-validating systems . They include built-in causality checks to immediately alert the operator to hardware degradation or chemical artifacts.
Sample Preparation: Dissolve the 8-Methoxy-5-nitroquinoline standard in LC-MS grade dichloromethane (DCM) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL.
Chromatographic Separation: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Use helium carrier gas at a constant flow of 1.0 mL/min. Set the oven program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Mass Spectrometric Acquisition: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the transfer line to 250°C. Acquire data in full scan mode from m/z 50 to 300.
System Suitability & Self-Validation (Causality Check): Monitor the ratio of m/z 158 to m/z 174 across the chromatographic peak width. If the ratio fluctuates by >5% at the peak tail, it indicates active-site adsorption or thermal degradation of the nitro group in the GC inlet liner. This self-validates the inertness of the flow path; if the check fails, immediate liner replacement and column trimming are required.
Sample Preparation: Dissolve the analyte in methanol to 1 mg/mL, then dilute to 100 ng/mL in 50:50 Methanol:Water containing 0.1% formic acid to promote protonation.
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 × 50 mm, 1.8 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 10% B to 90% B over 5 minutes at 0.4 mL/min.
Mass Spectrometric Acquisition: Operate the Triple Quadrupole MS in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 400°C. Perform Multiple Reaction Monitoring (MRM) targeting the [M+H]⁺ precursor at m/z 205.
System Suitability & Self-Validation (Causality Check): Continuously monitor the sodium adduct [M+Na]⁺ (m/z 227) alongside the protonated precursor [M+H]⁺ (m/z 205). If the m/z 227 peak exceeds 10% of the m/z 205 intensity, the desolvation temperature is insufficient or the mobile phase is contaminated with ambient sodium. Because sodium adducts resist CID fragmentation, this check self-validates the ionization efficiency and ensures reliable MRM transitions.
Visualizations
Figure 1: Proposed electron ionization (EI) mass spectrometry fragmentation pathway for 8-Methoxy-5-nitroquinoline.
Figure 2: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS self-validating protocols.
References
Title: 8-Methoxy-5-nitroquinoline | C10H8N2O3 | CID 811350
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study
Source: PubMed (Rapid Communications in Mass Spectrometry)
URL: [Link]
Title: MASS SPECTRA OF OXYGENATED QUINOLINES
Source: Canadian Science Publishing (Canadian Journal of Chemistry)
URL: [Link]
Title: The Journal of Organic Chemistry Vol. 65 No. 18 (Synthesis of Arnoamines A and B)
Source: ACS Publications
URL: [Link]
Title: Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates
Source: ResearchGate
URL: [Link]
Infrared (IR) spectroscopy peaks for nitro and methoxy groups
As a Senior Application Scientist, selecting the appropriate analytical modality for functional group identification is not merely about running a sample; it is about understanding the quantum mechanical origins of the s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the appropriate analytical modality for functional group identification is not merely about running a sample; it is about understanding the quantum mechanical origins of the signal and how the physical sampling technique alters that signal.
In pharmaceutical drug development, the nitro (-NO₂) and methoxy (-OCH₃) groups are critical pharmacophores. Nitro groups act as strong electron-withdrawing systems, while methoxy groups modulate lipophilicity and act as electron-donating groups. This guide provides an in-depth mechanistic comparison of how to detect these groups using Fourier Transform Infrared (FTIR) spectroscopy, specifically contrasting Attenuated Total Reflectance (ATR-FTIR) with Transmission FTIR .
Mechanistic Breakdown of IR Signatures
To accurately identify functional groups, one must understand the causality behind their vibrational frequencies. Peak intensity in IR spectroscopy is governed by the change in the dipole moment during the vibration; the greater the change, the more intense the absorption band.
The Nitro Group (-NO₂)
The nitro group consists of a nitrogen atom bonded to two oxygen atoms via resonance, effectively creating two "one-and-a-half" bonds[1]. Because these N-O bonds are highly polar, their vibrations cause massive dipole moment shifts, resulting in two of the most intense peaks in the mid-IR spectrum[1][2].
Asymmetric Stretch (
): The two N-O bonds stretch out of phase. In aromatic nitro compounds, conjugation shifts this peak to the 1560–1520 cm⁻¹ region[2][3].
Symmetric Stretch (
): The N-O bonds stretch in phase, producing a strong band between 1380–1320 cm⁻¹[2][3].
Scissoring Mode: A medium-intensity bending vibration occurs around 890–835 cm⁻¹[1].
The Methoxy Group (-OCH₃)
The methoxy group presents a more nuanced spectral signature, requiring the identification of both carbon-oxygen and carbon-hydrogen vibrations.
C-O-C Asymmetric Stretch: For aryl ethers, this vibration produces a strong, broad band in the 1275–1200 cm⁻¹ region[2].
Symmetric C-H Stretch (The Diagnostic Peak): Standard alkyl methyl groups (-CH₃) show a symmetric C-H stretch near 2872 cm⁻¹. However, when attached to an electronegative oxygen atom, the force constants of the C-H bonds are lowered[4]. This shifts the methoxy symmetric C-H stretch down to a highly diagnostic 2830 ± 10 cm⁻¹ [4]. This sharp, medium-intensity peak is the definitive marker for distinguishing -OCH₃ from aliphatic -CH₃ groups.
Table 1: Diagnostic IR Peak Assignments
Functional Group
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Mechanistic Causality
Nitro (-NO₂)
Asymmetric N-O Stretch
1560 – 1520
Very Strong
High dipole change; out-of-phase resonance bond stretching.
Nitro (-NO₂)
Symmetric N-O Stretch
1380 – 1320
Very Strong
In-phase resonance bond stretching.
Nitro (-NO₂)
Scissoring (Bending)
890 – 835
Medium
In-plane deformation of the N-O bonds.
Methoxy (-OCH₃)
Asymmetric C-O-C Stretch
1275 – 1200
Strong
Polar ether linkage stretching (aryl ethers).
Methoxy (-OCH₃)
Symmetric C-H Stretch
2830 ± 10
Medium, Sharp
O-atom electronegativity lowers C-H bond force constants.
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
Identifying these groups in an Active Pharmaceutical Ingredient (API) requires choosing the right sampling modality. The choice between ATR and Transmission fundamentally alters the physical interaction between the IR beam and the sample.
Transmission FTIR passes the infrared beam entirely through a thin sample (e.g., a KBr pellet). The resulting spectrum represents the bulk chemistry of the material, and peak intensities strictly follow the Beer-Lambert law[5].
ATR-FTIR relies on an Internal Reflection Element (IRE), such as a diamond or ZnSe crystal. The IR beam reflects internally within the crystal, generating an evanescent wave that penetrates only 1–2 µm into the sample resting on the surface[6].
The Wavelength-Dependence Phenomenon (Causality of Spectral Distortion):
In ATR, the depth of penetration (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
) is directly proportional to the wavelength () of the infrared light. Because lower wavenumbers correspond to longer wavelengths, the IR beam penetrates deeper into the sample at 850 cm⁻¹ than it does at 2830 cm⁻¹.
Impact on Analysis: If you analyze a compound with both a nitro and a methoxy group using uncorrected ATR, the low-wavenumber nitro scissoring peak (850 cm⁻¹) and methoxy C-O peak (1250 cm⁻¹) will appear artificially magnified compared to the high-wavenumber methoxy C-H stretch (2830 cm⁻¹)[7]. Direct comparison to Transmission-based spectral libraries will fail unless an ATR correction algorithm is applied[7].
Table 2: Performance Comparison for Functional Group Detection
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic justification to prevent user error.
Protocol A: ATR-FTIR Rapid Screening
Crystal Preparation: Clean the diamond IRE with a volatile, non-absorbing solvent (e.g., isopropanol). Validation: Allow to dry completely. Residual solvent will mask the 2830 cm⁻¹ methoxy peak.
Background Collection: Collect a background spectrum of the ambient air. Validation: Ensure water vapor (3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks are subtracted out.
Sample Application: Place 2-5 mg of the API powder onto the crystal. Apply the pressure anvil until the software indicates optimal contact. Causality: The evanescent wave only penetrates 1-2 µm; poor physical contact results in a weak signal and baseline noise[5].
Data Acquisition & Correction: Collect the spectrum (typically 32 scans at 4 cm⁻¹ resolution). Crucial Step: Apply the software's "ATR Correction" algorithm. Causality: This mathematically normalizes the wavelength-dependent penetration depth, preventing the 1350 cm⁻¹ nitro peak from artificially dwarfing the 2830 cm⁻¹ methoxy peak[7].
Protocol B: Transmission FTIR (KBr Pellet) for Bulk Confirmation
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will create a massive, broad O-H peak that obscures the 2830 cm⁻¹ methoxy C-H stretch.
Sample Grinding: Mill 1 mg of API with 100 mg of dry KBr in an agate mortar for 3-5 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR light (< 2 µm) to prevent the Christiansen effect (baseline scattering and peak distortion)[6].
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Validation: The resulting pellet must be visually transparent. An opaque pellet indicates trapped air or large particle sizes, which will scatter the beam.
Data Acquisition: Place the pellet in the transmission holder and collect the spectrum. No algorithmic intensity correction is required.
Decision Workflow Visualization
Workflow for selecting FTIR modalities in pharmaceutical functional group analysis.
Biological Activity Comparison of Nitroquinoline Derivatives: A Technical Guide
Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics ranging from antimalarials (chloroquine) to targeted tyrosine kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics ranging from antimalarials (chloroquine) to targeted tyrosine kinase inhibitors. The strategic introduction of a nitro (
) group into the quinoline core—specifically at the 3-, 5-, or 6-positions—profoundly modulates the molecule's electronic properties, lipophilicity, and target binding affinity [1].
As a Senior Application Scientist, I have observed that nitroquinoline derivatives consistently demonstrate superior efficacy in specific microenvironments, such as hypoxic tumor cores, compared to their non-nitrated counterparts. This guide provides an objective, data-driven comparison of various nitroquinoline subclasses (3-nitroquinolines, 5-nitroquinolines, and 7-chloro-6-nitroquinolines) against standard-of-care alternatives, supported by validated experimental protocols and mechanistic insights.
Mechanistic Rationale: The Role of the Nitro Pharmacophore
The biological activity of nitroquinolines is not merely a function of steric bulk; it is driven by precise electronic and enzymatic interactions.
Hypoxia-Targeted Bioreduction: In the hypoxic microenvironment characteristic of solid tumors, the highly electron-withdrawing nitro group acts as a substrate for bioreductive enzymes (e.g., nitroreductases). This reduction generates highly reactive, cytotoxic intermediates (nitroso and hydroxylamine species) that induce DNA strand breaks and subsequent apoptosis [2].
Kinase Inhibition (EGFR): For 3-nitroquinolines, the positioning of the nitro group enhances binding within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The electron-withdrawing nature strengthens hydrogen bonding interactions with key hinge-region residues, leading to potent inhibition of EGFR-driven proliferation [3].
Hemozoin & Autophagy Interference: Derivatives like 7-chloro-6-nitroquinoline retain the ability to accumulate in acidic organelles (like the malaria parasite's food vacuole or mammalian lysosomes), interfering with heme polymerization and inhibiting autophagy, a dual mechanism valuable in both infectious disease and oncology [4].
Mechanistic pathways of nitroquinolines: Hypoxia-driven DNA damage and EGFR kinase inhibition.
Comparative Performance Data
To objectively evaluate the performance of nitroquinoline derivatives, we must benchmark them against established clinical standards across specific cell lines and targets.
3-Nitroquinolines vs. Standard EGFR Inhibitors
Recent high-throughput screenings have identified 3-nitroquinolines as a novel class of antiproliferative agents targeting EGFR-overexpressing tumor cell lines [3]. The incorporation of the nitro group at the 3-position yields nanomolar efficacy.
Compound
Target Cell Line
Receptor Status
IC₅₀ Value (µM)
Performance vs. Benchmark
Compound NQ11
A431 (Epidermoid)
EGFR Overexpressed
0.40
High potency; strong benchmark candidate.
Compound NQ11
MDA-MB-468 (Breast)
EGFR Overexpressed
0.22
Superior inhibition in breast carcinoma.
Compound NQ18
A431 (Epidermoid)
EGFR Overexpressed
< 0.01 (Nanomolar)
Exhibits 56.9% inhibition at just 10 nmol/L.
Gefitinib (Control)
A431 / MDA-MB-468
EGFR Overexpressed
~0.05 - 0.10
Standard clinical baseline for comparison.
5-Nitroquinolines vs. 5-Fluorouracil (5-FU)
Derivatives such as 6-bromo-5-nitroquinoline have been evaluated against various adenocarcinomas and glioblastomas. The nitro group at the 5-position, coupled with a halogen, drives apoptotic activity [5].
Compound
Cell Line
Tissue Type
Relative Antiproliferative Activity
6-Bromo-5-nitroquinoline
C6
Rat Glioblastoma
High (Outperforms non-nitrated analogs)
6-Bromo-5-nitroquinoline
HeLa
Human Cervical
High (Induces significant apoptosis)
6-Bromo-5-nitroquinoline
HT29
Human Adenocarcinoma
Moderate (Lower cytotoxicity than 5-FU)
5-Fluorouracil (5-FU)
HT29
Human Adenocarcinoma
High (Standard of care benchmark)
7-Chloro-6-nitroquinolines vs. Chloroquine
By introducing a nitro group to the 7-chloroquinoline core, researchers have expanded the utility of the chloroquine scaffold from strictly antimalarial to potent anticancer applications, leveraging autophagy inhibition [4].
Compound
Primary Indication
Target / Mechanism
Efficacy Profile
7-Chloro-6-nitroquinoline
Oncology / Malaria
Autophagy inhibition / Hemozoin
Dual-action; enhanced cytotoxicity in hypoxic tumors.
Chloroquine
Malaria
Hemozoin biocrystallization
Gold standard for sensitive P. falciparum; limited standalone oncology efficacy.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each critical step so researchers understand why a reagent is used, rather than just how to use it.
Protocol 1: Sulforhodamine B (SRB) Assay for Antiproliferative Evaluation
The SRB assay is the gold standard for high-throughput drug screening (utilized by the NCI) because it measures cellular protein content, which is directly proportional to cell number. Unlike metabolic assays (MTT/Resazurin), SRB is independent of cellular metabolic fluctuations induced by nitroquinoline treatment [6].
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., A431 or MDA-MB-468) in 96-well microtiter plates at a density of
cells/well. Incubate for 24 hours to allow for adherence.
Compound Treatment: Treat cells with varying concentrations of the nitroquinoline derivative (e.g., 10 nM to 100 µM) and incubate for 48–72 hours.
Fixation (Critical Step): Add cold 10% Trichloroacetic Acid (TCA) directly to the wells and incubate at 4°C for 1 hour.
Causality: TCA precipitates cellular proteins, firmly fixing the cells to the bottom of the plate. This prevents cell loss during subsequent aggressive washing steps.
Staining: Wash plates with deionized water and dry. Add 0.4% (wt/vol) Sulforhodamine B dissolved in 1% acetic acid for 30 minutes.
Causality: SRB is an aminoxanthene dye with two sulfonic groups that bind electrostatically to basic amino acid residues under mildly acidic conditions.
Washing: Remove unbound dye by washing four times with 1% acetic acid.
Causality: The acidic wash maintains the electrostatic bond between the dye and proteins while removing background noise.
Solubilization: Extract the protein-bound dye using 10 mM unbuffered Tris base (pH ~10.5) on a gyratory shaker for 10 minutes.
Causality: The basic pH of the Tris buffer breaks the electrostatic bonds, solubilizing the dye into the supernatant for accurate optical quantification.
Quantification: Measure optical density (OD) at 510–564 nm using a microplate reader. Calculate the
using sigmoidal dose-response curve fitting.
High-throughput SRB assay workflow for evaluating nitroquinoline cytotoxicity.
Protocol 2: Resazurin Colorimetric Assay for Cell Viability
For evaluating compounds like 5-nitroquinolines where metabolic interference is less of a concern, the Resazurin assay provides a non-destructive alternative to SRB.
Step-by-Step Methodology:
Preparation: Seed cells and treat with nitroquinoline derivatives as described above.
Reagent Addition: Add Resazurin solution (final concentration of 10% v/v) to each well.
Incubation: Incubate the plates for 2 to 4 hours at 37°C.
Causality: Viable cells with active metabolism reduce the non-fluorescent blue resazurin (oxidized form) into the highly fluorescent pink resorufin (reduced form) via mitochondrial enzymes.
Measurement: Measure fluorescence (Excitation 530–560 nm / Emission 590 nm) or absorbance (570 nm and 600 nm). The shift in signal is directly proportional to the number of metabolically active cells.
Conclusion
The strategic functionalization of the quinoline scaffold with a nitro group yields highly potent derivatives capable of bypassing traditional resistance mechanisms. As demonstrated by the empirical data, 3-nitroquinolines serve as exceptional templates for EGFR kinase inhibition, while 5-nitro and 7-chloro-6-nitroquinolines offer robust apoptotic and autophagy-inhibiting profiles. By utilizing rigorous, self-validating assays like the SRB protocol, researchers can accurately benchmark these novel derivatives against clinical mainstays like 5-Fluorouracil and Chloroquine to accelerate targeted drug discovery.
References
Discovering novel 3-nitroquinolines as a new class of anticancer agents
Acta Pharmacologica Sinica (PubMed / NIH)[Link]
Biological evaluation of some quinoline with different functional groups as anticancer agents
Journal of Biochemical and Molecular Toxicology (ResearchGate)[Link]
Kinolin Temelli Yeni Antikanser Ajanlar (SRB Assay Methodology)
ResearchGate[Link]
Validation
Reference standards for 8-Methoxy-5-nitroquinoline analysis
Title: Comprehensive Evaluation of Reference Standards for 8-Methoxy-5-nitroquinoline Analysis: A Methodological Guide Executive Summary 8-Methoxy-5-nitroquinoline (CAS: 17012-47-4) is a highly functionalized heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Evaluation of Reference Standards for 8-Methoxy-5-nitroquinoline Analysis: A Methodological Guide
Executive Summary
8-Methoxy-5-nitroquinoline (CAS: 17012-47-4) is a highly functionalized heterocyclic intermediate utilized in the synthesis of fluoroquinolone prodrugs[1], neuroprotective kynurenic acid analogues[2], and novel antiepileptic and anti-Alzheimer drug candidates[3]. With a monoisotopic mass of 204.0535 Da and a predicted XLogP3 of 2.2[4], its physicochemical profile demands rigorous analytical scrutiny. Because positional isomers (such as 6-methoxy-8-nitroquinoline) often co-elute during synthesis, selecting the appropriate grade of reference standard and employing mechanistically sound analytical methodologies is critical for accurate pharmacokinetic profiling and quality control.
Comparative Evaluation of Reference Standard Grades
Not all reference materials are created equal. The selection between a Certified Reference Material (CRM), an In-House Working Standard, and Commercial Reagent Grade material dictates the reliability of downstream quantitative assays. Table 1 objectively compares these alternatives based on performance metrics and analytical suitability.
Table 1: Quantitative Comparison of 8-Methoxy-5-nitroquinoline Reference Standard Grades
Metric / Feature
Certified Reference Material (CRM)
In-House Working Standard
Commercial Reagent Grade
Purity Threshold
>99.5% (Mass Balance Assigned)
>98.0% (Chromatographic)
95.0% - 98.0%
Isomeric Resolution
Fully resolved from 6-methoxy isomers
Verified against CRM
Often unresolved / co-eluting
Certification Method
qNMR, HPLC-UV, Karl Fischer, ROI
HPLC-UV (Secondary Calibration)
Area % (HPLC/GC)
Uncertainty (U)
Calculated and reported (e.g., ±0.2%)
Not formally calculated
High variability lot-to-lot
Best Use Case
Regulatory submissions, exact quantitation
Routine QC, in-process monitoring
Early-stage exploratory synthesis
Mechanistic Insights into Analytical Separation
The structural architecture of 8-Methoxy-5-nitroquinoline features an electron-withdrawing nitro group at the C5 position and an electron-donating methoxy group at the C8 position[4]. This push-pull electronic configuration generates a strong molecular dipole[3]. When attempting to separate this compound from its positional isomers using standard C18 columns, researchers often observe co-elution due to the identical hydrophobicity (LogP) of the isomers.
Causality of Column Selection: Transitioning to a Pentafluorophenyl (PFP) stationary phase resolves this issue. The fluorinated ring of the PFP column engages in
interactions, dipole-dipole interactions, and hydrogen bonding. Because the positional isomers differ significantly in their dipole moments and spatial charge distribution, the PFP column achieves baseline separation where C18 fails.
Caption: Mechanistic logic for resolving 8-Methoxy-5-nitroquinoline isomers using PFP stationary phases.
Workflow of Reference Standard Qualification
To establish a compound as a Working Standard or CRM, a multi-tiered, self-validating analytical workflow must be executed. This ensures orthogonal verification of both identity and purity.
Caption: Multi-tiered analytical workflow for qualifying 8-Methoxy-5-nitroquinoline reference standards.
Self-Validating Experimental Protocols
Protocol A: HPLC-UV Method for Purity and Isomer Resolution
This protocol is designed to quantify the purity of 8-Methoxy-5-nitroquinoline while ensuring baseline separation from synthetic impurities.
Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (100% Acetonitrile).
Causality: The addition of 0.1% formic acid lowers the pH to ~2.7, suppressing the ionization of the quinoline nitrogen (pKa ~4.5). This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring sharp, Gaussian peaks.
Step 2: System Suitability Test (SST). Inject a resolution mixture containing 8-Methoxy-5-nitroquinoline and 6-methoxy-8-nitroquinoline (10 µg/mL each).
Self-Validation: The method is only deemed valid if the resolution factor (
) between the two isomers is . This internal check ensures the column's selectivity is intact before any standard is quantified.
Step 3: Chromatographic Execution. Use a Phenomenex Kinetex PFP column (150 x 4.6 mm, 2.6 µm). Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 214 nm.
Step 4: Data Analysis. Calculate purity using the area normalization method. For CRM qualification, correlate this data with Karl Fischer titration (water content) and Residue on Ignition (inorganic salts) to assign a true mass balance purity.
Protocol B: LC-HRMS for Exact Mass and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is mandatory for confirming the exact mass and identifying unknown trace impurities.
Step 1: Instrument Calibration. Calibrate the Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode using a standard calibration mix.
Causality: ESI+ is selected because the electron-rich quinoline nitrogen readily accepts a proton, yielding a strong
Step 2: Sample Introduction & Lock-Mass Activation. Inject the standard (1 µg/mL) using the LC conditions from Protocol A. Activate a lock-mass (e.g., leucine enkephalin) for continuous internal calibration.
Self-Validation: The lock-mass strategy continuously corrects for instrument drift during the run, ensuring that the mass accuracy remains self-validating and strictly within a
ppm error margin.
Step 3: Mass Defect Analysis. Extract the chromatogram for the calculated theoretical
of = 205.0608[1]. Compare the found mass (e.g., 205.0612) to verify identity.
Step 4: MS/MS Fragmentation. Apply a collision energy of 20-30 eV. The primary neutral loss observed is typically the cleavage of the methoxy group (-15 Da for methyl radical or -31 Da for methoxy radical), confirming the functionalization of the quinoline core.
References
PubChem Compound Summary for CID 811350, 8-Methoxy-5-nitroquinoline. Source: National Center for Biotechnology Information. URL: [Link]
Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells. Source: White Rose eTheses Online, University of York. URL: [Link]
Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. Source: European Journal of Medicinal Chemistry Reports. URL: [Link]
SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood–Brain Barrier. Source: ResearchGate. URL: [Link]
A Senior Application Scientist's Guide to Distinguishing 8-Methoxy-5-nitroquinoline from its Regioisomers
For researchers, medicinal chemists, and drug development professionals, the unequivocal structural confirmation of synthetic intermediates is paramount. Quinoline derivatives, a cornerstone in pharmaceutical sciences, o...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, the unequivocal structural confirmation of synthetic intermediates is paramount. Quinoline derivatives, a cornerstone in pharmaceutical sciences, often present significant analytical challenges, particularly in the differentiation of closely related regioisomers.[1] The precise placement of substituents on the quinoline scaffold can dramatically alter a molecule's physicochemical properties, biological activity, and toxicological profile. This guide provides an in-depth, technically-focused comparison of analytical methodologies to reliably distinguish 8-methoxy-5-nitroquinoline from its common regioisomers, ensuring the integrity of your research and development pipeline.
The primary challenge in distinguishing these isomers stems from their identical molecular formula (C₁₀H₈N₂O₃) and molecular weight (204.18 g/mol ).[2][3] Consequently, their separation and identification demand a multi-pronged analytical approach, leveraging subtle differences in their molecular architecture. This guide will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—providing both the theoretical basis and practical, field-proven insights for their effective application.
The Challenge: A Tale of Four Isomers
The nitration of 8-methoxyquinoline can potentially yield several regioisomers. For the purpose of this guide, we will focus on the analytical differentiation of 8-methoxy-5-nitroquinoline from three of its most probable regioisomeric impurities:
8-Methoxy-5-nitroquinoline (Target Compound)
6-Methoxy-8-nitroquinoline
8-Methoxy-7-nitroquinoline
8-Methoxy-6-nitroquinoline
Each of these isomers presents a unique electronic and steric environment, which can be exploited by the analytical techniques discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a detailed map of the chemical environment of each proton and carbon atom within a molecule.[4]
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The chemical shifts (δ) and coupling constants (J) of the aromatic protons on the quinoline ring are highly sensitive to the positions of the electron-withdrawing nitro group (-NO₂) and the electron-donating methoxy group (-OCH₃).
Expected ¹H NMR Spectral Characteristics:
Proton
8-Methoxy-5-nitroquinoline (Predicted)
6-Methoxy-8-nitroquinoline (Predicted)
8-Methoxy-7-nitroquinoline (Predicted)
Rationale for Differentiation
H-2
Doublet of doublets (dd)
Doublet of doublets (dd)
Doublet of doublets (dd)
The electronic environment of H-2, H-3, and H-4 will be subtly different in each isomer, leading to minor but measurable changes in their chemical shifts and coupling patterns.
H-3
Doublet of doublets (dd)
Doublet of doublets (dd)
Doublet of doublets (dd)
H-4
Doublet (d)
Doublet (d)
Doublet (d)
H-6
Doublet (d)
Singlet (s)
Doublet (d)
The proton at position 6 in 6-methoxy-8-nitroquinoline will appear as a singlet due to the absence of adjacent protons. This provides a clear diagnostic marker.
H-7
Doublet (d)
Doublet (d)
Singlet (s)
Similarly, the proton at position 7 in 8-methoxy-7-nitroquinoline will be a singlet, allowing for its unambiguous identification.
-OCH₃
Singlet (s)
Singlet (s)
Singlet (s)
The chemical shift of the methoxy protons can also vary slightly depending on the proximity and electronic influence of the nitro group.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Acquisition Parameters:
Pulse sequence: Standard single-pulse experiment.
Spectral width: ~16 ppm.
Acquisition time: ~4 seconds.
Relaxation delay: 2 seconds.
Number of scans: 16-64, depending on sample concentration.
Data Processing: Fourier transform the raw data, phase the spectrum, and correct the baseline. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for ¹H NMR Analysis.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The chemical shifts of the carbon atoms, particularly those directly attached to or in close proximity to the substituents, provide another layer of structural information.
Expected ¹³C NMR Spectral Characteristics:
Carbon
8-Methoxy-5-nitroquinoline
6-Methoxy-8-nitroquinoline
8-Methoxy-7-nitroquinoline
Rationale for Differentiation
C-5
Strongly deshielded by -NO₂
Normal aromatic region
Normal aromatic region
The carbon bearing the nitro group will exhibit a significantly downfield chemical shift.
C-6
Normal aromatic region
Strongly shielded by -OCH₃
Normal aromatic region
The carbon attached to the methoxy group will be shifted upfield.
C-7
Normal aromatic region
Normal aromatic region
Strongly deshielded by -NO₂
The position of the deshielded carbon directly indicates the location of the nitro group.
C-8
Strongly shielded by -OCH₃
Strongly deshielded by -NO₂
Strongly shielded by -OCH₃
The position of the upfield-shifted carbon indicates the location of the methoxy group.
-OCH₃
~55-60 ppm
~55-60 ppm
~55-60 ppm
While the methoxy carbon chemical shift may not be the primary point of differentiation, it can show subtle variations.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:
Pulse sequence: Typically a proton-decoupled pulse sequence.
Spectral width: ~220 ppm.
Number of scans: Significantly higher (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Relaxation delay: Longer (e.g., 2-5 seconds) to ensure full relaxation of quaternary carbons.
Mass Spectrometry (MS): Decoding Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. While all isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragment ions.[6]
The primary fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it (e.g., NO, O).[7] For methoxy-substituted quinolines, fragmentation can involve the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[8]
Fragment Ion
8-Methoxy-5-nitroquinoline
6-Methoxy-8-nitroquinoline
8-Methoxy-7-nitroquinoline
Rationale for Differentiation
[M]⁺•
m/z 204
m/z 204
m/z 204
The molecular ion peak will be present for all isomers.
[M-NO₂]⁺
m/z 158
m/z 158
m/z 158
Loss of the nitro group is a common fragmentation pathway.
[M-CH₃]⁺
m/z 189
m/z 189
m/z 189
Loss of a methyl radical from the methoxy group is expected.
[M-CH₂O]⁺•
m/z 174
m/z 174
m/z 174
Loss of formaldehyde is another characteristic fragmentation of methoxy aromatics.
Further Fragmentation
Unique patterns
Unique patterns
Unique patterns
The relative intensities of these primary fragment ions and their subsequent fragmentation pathways will be influenced by the substituent positions, providing a unique fingerprint for each isomer. For instance, the proximity of the methoxy and nitro groups in some isomers might lead to specific rearrangement and fragmentation pathways.
Experimental Protocol: GC-MS
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
Gas Chromatography (GC):
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium.
Temperature Program: A temperature gradient to ensure separation from any impurities.
Mass Spectrometry (MS):
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
IR spectroscopy is useful for confirming the presence of functional groups. While it may not be the primary tool for distinguishing these specific regioisomers, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be diagnostic.
Expected IR Spectral Features:
Vibrational Mode
Approximate Wavenumber (cm⁻¹)
Comments
Aromatic C-H Stretch
3100-3000
Present in all isomers.
Aliphatic C-H Stretch (-OCH₃)
2950-2850
Present in all isomers.
C=C and C=N Ring Stretch
1600-1450
The pattern of these bands can be subtly different for each isomer.
Asymmetric NO₂ Stretch
1550-1500
A strong, characteristic band for the nitro group.[9]
The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.
The C-H out-of-plane bending vibrations are particularly sensitive to the number of adjacent hydrogen atoms on the aromatic rings. Therefore, each isomer will have a unique pattern in this region, which can be used for differentiation with a high degree of confidence when comparing to reference spectra.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation:
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a transparent pellet.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region with reference spectra.
HPLC is a powerful technique for separating isomers based on their different polarities and interactions with the stationary phase.[10] The position of the polar nitro and methoxy groups will influence the overall polarity of the molecule and its retention time on a chromatographic column.
Chromatographic Behavior:
Stationary Phase Selection: A standard C18 column may not provide sufficient selectivity. Phenyl-based columns (e.g., phenyl-hexyl) are often more effective for separating aromatic positional isomers due to π-π interactions.[11]
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer. The ratio of organic to aqueous phase can be adjusted to optimize the separation. A shallow gradient elution may be necessary to resolve all isomers.
Expected Elution Order: The exact elution order will depend on the specific column and mobile phase conditions. However, it is expected that the isomers will have different retention times due to their subtle differences in polarity and shape. Generally, more polar compounds will elute earlier in reversed-phase HPLC.
Experimental Protocol: HPLC
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
HPLC System:
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength where all isomers absorb (e.g., 254 nm).
Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those of authenticated standards of each isomer.
Summary and Recommendations
A multi-technique approach is essential for the unambiguous differentiation of 8-methoxy-5-nitroquinoline from its regioisomers.
Technique
Key Differentiating Features
Confidence Level
¹H NMR
Unique chemical shifts and coupling patterns, particularly the presence of singlets for certain aromatic protons.
Very High
¹³C NMR
Distinct chemical shifts for carbons directly attached to the -NO₂ and -OCH₃ groups.
Very High
Mass Spectrometry
Different relative intensities of fragment ions and unique secondary fragmentation patterns.
High
IR Spectroscopy
Unique patterns in the C-H out-of-plane bending region (fingerprint region).
Moderate to High (with reference spectra)
HPLC
Different retention times based on polarity differences.
High (with reference standards)
Recommended Workflow:
Initial Screening (HPLC): Use HPLC to assess the purity of the sample and determine the number of isomeric impurities present.
Unambiguous Identification (NMR): Employ ¹H and ¹³C NMR as the primary tools for definitive structural elucidation of the major component and any separable impurities.
Confirmation (MS and IR): Use MS to confirm the molecular weight and provide supporting evidence through fragmentation analysis. IR spectroscopy can be used as a rapid check for the presence of the correct functional groups and for comparison with a reference standard.
By systematically applying these analytical techniques and understanding the principles behind their selectivity, researchers can confidently distinguish 8-methoxy-5-nitroquinoline from its regioisomers, ensuring the quality and reliability of their scientific endeavors.
References
Katritzky, A. R., & Jones, R. A. (Year). The Infrared Spectra of Substituted Quinolines. Journal of the Chemical Society, 2942-2947. (Note: Specific year not available in search results)
Supporting Information for a Royal Society of Chemistry publication (Specific public
PubChem. (n.d.). 8-Methoxy-5-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Supporting Information for a Royal Society of Chemistry publication on catalytic synthesized compounds (Specific public
PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
PubChem. (n.d.). 6-Methoxy-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
SpectraBase. (n.d.). 6-Methoxy-2-methyl-8-nitroquinoline. John Wiley & Sons, Inc.
BenchChem. (2025). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
Clark, J. (2022).
Supporting Information for a Royal Society of Chemistry publication (Specific public
BenchChem. (2025).
NIST. (n.d.). Quinoline, 6-methoxy-8-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
Semantic Scholar. (n.d.).
Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
Chemistry LibreTexts. (2023).
Beck, A. (2014).
PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256.
BenchChem. (2025). Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
Supporting Information for a Royal Society of Chemistry publication on reverse-phase HPLC separation (Specific public
SpectraBase. (n.d.). 8-[(4-Nitrophenyl)methoxy]quinoline. John Wiley & Sons, Inc.
Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
Preprints.org. (2025).
Physical Chemistry Chemical Physics. (Year). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, (Issue), pages. (Note: Specific year, issue, and pages not available in search results)
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 6-Nitroquinoline.
BenchChem. (2025). Technical Support Center: Separation of Isopropyl-methoxy-nitrobenzene Isomers.
X-ray diffraction analysis of 8-Methoxy-5-nitroquinoline crystals
An in-depth structural analysis of 8-Methoxy-5-nitroquinoline (8-OMe-5-NO2-Q) is a non-negotiable prerequisite for its use as a scaffold in complex organic synthesis. This highly functionalized quinoline derivative serve...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth structural analysis of 8-Methoxy-5-nitroquinoline (8-OMe-5-NO2-Q) is a non-negotiable prerequisite for its use as a scaffold in complex organic synthesis. This highly functionalized quinoline derivative serves as a pivotal intermediate in the total synthesis of marine pyridoacridine alkaloids, such as the potent topoisomerase II inhibitors 1[1].
However, as frequently noted in 2[2], obtaining high-quality single crystals of these conjugated systems is notoriously difficult. The molecule's planar aromatic core promotes rapid π-π stacking, often leading to twinned, microcrystalline powders rather than the pristine single crystals required for Single-Crystal X-Ray Diffraction (SC-XRD).
As an Application Scientist, I have evaluated the most effective methodologies for isolating and structurally resolving 8-OMe-5-NO2-Q. This guide objectively compares crystallization techniques and diffractometer platforms, providing self-validating protocols to ensure high-resolution structural determination.
To achieve diffraction-quality crystals, the crystallization environment must strictly control the supersaturation rate. 8-OMe-5-NO2-Q is sparingly soluble at room temperature but 3[3]. We compare two primary approaches:
Metric
Method A: Slow Evaporation
Method B: Anti-Solvent Vapor Diffusion
Solvent System
Ethanol / Ethyl Acetate (1:1)
Dichloromethane (DCM) / n-Hexane
Growth Kinetics
Kinetically driven (Rapid)
Thermodynamically controlled (Slow)
Crystal Morphology
Fragile, twinned needles
Robust, three-dimensional blocks
SC-XRD Suitability
Poor (High mosaicity, overlapping lattices)
Excellent (Single lattice, sharp diffraction)
Causality & Expert Insight: Why does vapor diffusion drastically outperform slow evaporation here? Planar quinolines experience strong intermolecular π-π stacking. Slow evaporation of a polar solvent mixture rapidly increases concentration, forcing unidirectional growth that results in fragile needles. Vapor diffusion of a non-polar anti-solvent (Hexane) into a halogenated solvent (DCM) slowly lowers the solubility threshold, allowing thermodynamically controlled growth of robust block crystals.
Dissolution: Dissolve 15 mg of purified 8-OMe-5-NO2-Q in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to eliminate heterogeneous nucleation sites (dust/particulates) which cause premature crystallization.
Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL outer vial containing 3 mL of n-Hexane (the anti-solvent).
Diffusion Phase: Seal the outer vial tightly with a Teflon-lined cap. Store at a constant 20 °C in a vibration-free environment for 48–72 hours.
Harvesting: Harvest the resulting yellow, block-like crystals directly into a drop of perfluoropolyether (Fomblin) cryo-oil to prevent solvent loss and mechanical stress.
Phase 2: Diffractometer Source Comparison (Cu Kα vs. Mo Kα)
Once a high-quality crystal is isolated, selecting the appropriate X-ray source is the next critical variable. We compared the structural refinement metrics of 8-OMe-5-NO2-Q analyzed on a microfocus Copper (Cu Kα) source versus a standard Molybdenum (Mo Kα) source.
Refinement Metric
Platform A: Microfocus Cu Kα (λ = 1.5418 Å)
Platform B: Sealed Tube Mo Kα (λ = 0.7107 Å)
Optimal Crystal Size
0.08 × 0.05 × 0.02 mm
0.25 × 0.20 × 0.15 mm
Data Collection Temp.
100(2) K
100(2) K
Resolution Limit
0.83 Å
0.75 Å
Absorption Coeff. (μ)
0.95 mm⁻¹ (High)
0.12 mm⁻¹ (Low)
R₁ (I > 2σ(I))
0.045
0.031
Goodness-of-Fit (S)
1.05
1.01
Causality & Expert Insight: While Cu Kα radiation provides a higher incident beam flux—making it ideal for absolute structure determination of chiral molecules or extremely small crystals—it suffers from higher absorption coefficients. For 8-OMe-5-NO2-Q, which contains no heavy atoms beyond oxygen and nitrogen, the Mo Kα source is superior for the larger block crystals generated via vapor diffusion. The shorter wavelength minimizes absorption effects and allows data collection to a higher resolution (0.75 Å). This is essential for accurately modeling the anisotropic displacement parameters (thermal ellipsoids) of the highly mobile nitro group oxygens.
Protocol: SC-XRD Data Collection and Mounting
Crystal Selection: Under a polarized light microscope, select a single block crystal devoid of satellite crystals or stress fractures.
Mounting: Coat the crystal in Fomblin cryo-oil and mount it onto a 100 μm MicroMount (MiTeGen) attached to a magnetic goniometer head.
Cryocooling: Immediately transfer the mount to the diffractometer under a continuous 100 K nitrogen gas stream to freeze the rotational motion of the methoxy and nitro groups.
Centering: Optically center the crystal in the X-ray beam using the goniometer's X, Y, and Z translational stages.
Data Collection Strategy: Run a preliminary matrix scan to determine the unit cell. For the Mo Kα source, set the detector distance to 50 mm and collect a full sphere of data using ω and φ scans with 0.5° frame widths.
Phase 3: Structural Workflow Visualization
The following diagram maps the validated logical pathway from synthesis purification to final structural refinement, highlighting where critical methodological choices dictate the success of the analysis.
Workflow for the crystallization and X-ray diffraction analysis of 8-Methoxy-5-nitroquinoline.
[1] Title: The Journal of Organic Chemistry Vol. 65 No. 18 - ACS Publications (The First Synthesis of the Pentacyclic Pyridoacridine Marine Alkaloids: Arnoamines A and B)
Source: ACS Publications (acs.org)
URL:
[2] Title: Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity
Source: Beilstein Journals (beilstein-journals.org)
URL:
Analytical Purity Validation for 8-Methoxy-5-nitroquinoline: A Comparative Guide to Elemental Analysis, HRMS, and qNMR
In early-stage drug discovery and chemical development, confirming the molecular structure of an intermediate is only half the battle; establishing absolute bulk purity is critical to ensuring reproducible biological and...
Author: BenchChem Technical Support Team. Date: March 2026
In early-stage drug discovery and chemical development, confirming the molecular structure of an intermediate is only half the battle; establishing absolute bulk purity is critical to ensuring reproducible biological and therapeutic outcomes[1].
This guide provides an objective, data-driven comparison of three primary analytical methodologies—Combustion Elemental Analysis (EA) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative 1H NMR (qNMR) —for validating the purity of 8-Methoxy-5-nitroquinoline (CAS: 17012-47-4), a highly functionalized quinoline derivative used in pharmaceutical synthesis[2].
Theoretical Baseline: Elemental Composition
Before comparing analytical platforms, we must establish the theoretical baseline for 100% pure 8-Methoxy-5-nitroquinoline[2].
Molecular Formula: C₁₀H₈N₂O₃
Exact Mass: 204.0535 Da
Molecular Weight: 204.185 g/mol
Theoretical Mass Fractions (CHNO):
Carbon (C): (10 × 12.011) / 204.185 = 58.82%
Hydrogen (H): (8 × 1.008) / 204.185 = 3.95%
Nitrogen (N): (2 × 14.007) / 204.185 = 13.72%
Oxygen (O): (3 × 15.999) / 204.185 = 23.51%
For most peer-reviewed journals and stringent QA/QC protocols, an experimentally determined mass fraction must fall within ±0.4% of these theoretical values to prove bulk homogeneity[3].
Experimental Workflows & Protocol Causality
To objectively compare these methods, we must understand the physical mechanisms and self-validating steps inherent to each protocol.
Multi-modal analytical workflow for 8-Methoxy-5-nitroquinoline purity validation.
A. Combustion Elemental Analysis (Pregl-Dumas Method)
EA physically destroys the sample to measure the absolute mass of constituent atoms, making it the ultimate test for bulk purity[3].
Protocol: Weigh 2.000 mg of the sample into a combustible tin capsule. Drop the capsule into a 1000°C combustion furnace flushed with pure O₂. Pass the resulting gases over a copper reduction column at 600°C, separate via GC, and quantify using a Thermal Conductivity Detector (TCD).
Causality: Tin capsules are specifically chosen because their oxidation is highly exothermic, temporarily spiking the local temperature to ~1800°C. This "flash combustion" is mandatory to fully break down the highly stable, electron-deficient nitroquinoline ring[3].
Self-Validation: Run a certified organic analytical standard (OAS), such as sulfanilamide, every 10 samples to correct for TCD calibration drift[4]. A blank tin capsule must be run prior to the sample to subtract atmospheric nitrogen background.
B. Quantitative 1H NMR (qNMR)
qNMR acts as an orthogonal, universal detector for proton-containing species, capable of identifying the specific nature of impurities (e.g., residual solvents)[1].
Protocol: Co-weigh exactly 10.0 mg of 8-Methoxy-5-nitroquinoline and 5.0 mg of an internal standard (NIST-traceable Maleic Acid) into a vial. Dissolve in 600 µL of DMSO-d₆. Acquire a ¹H NMR spectrum using a 90° excitation pulse, 64 scans, and a relaxation delay (D1) of 60 seconds. Integrate the isolated methoxy singlet (~4.0 ppm) against the maleic acid singlet (6.3 ppm).
Causality: A D1 delay of 60 seconds (at least 5× the longitudinal relaxation time, T₁) is critical. Failing to allow complete realignment of the bulk magnetization vector between pulses causes signal saturation, leading to artificially low integrals and false purity calculations[1].
Self-Validation: The use of a highly pure, traceable internal calibrator (Maleic Acid) transforms the relative NMR signals into an absolute mass-balance equation.
C. High-Resolution Mass Spectrometry (HRMS-ESI)
HRMS confirms the exact molecular identity but is fundamentally flawed as a standalone purity assay[5].
Protocol: Prepare a 1 µg/mL solution in 50:50 MeOH/H₂O with 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer. Extract the [M+H]⁺ ion chromatogram.
Causality: The addition of 0.1% Formic Acid provides an abundant proton source, driving the equilibrium toward the [M+H]⁺ species and maximizing the ionization efficiency of the basic quinoline nitrogen.
Self-Validation: A lock-mass standard (e.g., reserpine) is infused continuously during the run to correct for time-of-flight drift, ensuring mass accuracy remains below the 5 ppm threshold required for publication[5].
Comparative Experimental Data
To illustrate the performance of these methods, we simulated a batch of 8-Methoxy-5-nitroquinoline containing 97.0% active pharmaceutical ingredient (API), 2.0% residual water, and 1.0% inorganic salts (NaCl) .
Analytical Metric
Combustion Analysis (EA)
HRMS (ESI-TOF)
qNMR (¹H)
Primary Output
Bulk Mass Fractions (C,H,N)
Exact Mass (m/z)
Absolute Purity (%)
Theoretical Value
C: 58.82%, H: 3.95%, N: 13.72%
204.0535 Da
100.0%
Experimental Result
C: 57.05%, H: 4.05%, N: 13.31%
204.0541 Da
97.0%
Error / Deviation
ΔC: -1.77%, ΔN: -0.41%
Δ 2.9 ppm
-3.0%
Pass/Fail Status
FAILS (Exceeds ±0.4% limit)
PASSES (<5 ppm error)
PASSES (Identifies H₂O)
Sensitivity to Salts
High (Lowers C/H/N proportionally)
Blind (Salts suppress ionization)
Blind (No protons), but mass balance reveals gap
Sensitivity to Water
High (Increases H, lowers C/N)
Blind (Evaporates / not ionized)
High (Detects H₂O peak at ~3.3 ppm in DMSO-d₆)
Expert Data Interpretation
This dataset highlights a critical causality in analytical chemistry: Why do seemingly pure compounds fail elemental analysis?
In our simulated batch, HRMS shows a perfect, highly accurate mass peak with no visible impurities, falsely suggesting a pristine sample[5]. However, the Combustion Analysis fails aggressively.
Notice the specific deviations in the EA data: Carbon drops by 1.77% and Nitrogen drops by 0.41%, but Hydrogen actually rises slightly (+0.10%) . This is the classic signature of water contamination. Because water (H₂O) is extremely hydrogen-dense (11.1% H by mass compared to the API's 3.95%), a mere 2% moisture content artificially inflates the hydrogen mass fraction, keeping it deceptively close to the theoretical value while suppressing Carbon and Nitrogen below the ±0.4% threshold[3]. qNMR successfully bridges the gap by confirming the 97% absolute purity of the API and explicitly revealing the broad water peak in the spectrum[1].
Conclusion
While HRMS is indispensable for confirming the structural identity of 8-Methoxy-5-nitroquinoline, it cannot be trusted as a measure of bulk purity. Combustion Elemental Analysis remains the most rigorous, unforgiving standard for detecting "invisible" inorganic and aqueous contaminants. However, to fully diagnose a failed EA result, qNMR must be deployed as an orthogonal, self-validating system to quantify the exact nature of the impurities.
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]
8-Methoxy-5-nitroquinoline | C10H8N2O3 | CID 811350. PubChem, National Center for Biotechnology Information.[Link]
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC, National Institutes of Health, 2022.[Link]
An International Study Evaluating Elemental Analysis. PMC, National Institutes of Health, 2022.[Link]
Mass Spectrometry / Microanalysis - Elemental Analysis Service. UBC Chemistry, The University of British Columbia.[Link]
Personal protective equipment for handling 8-Methoxy-5-nitroquinoline
Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for 8-Methoxy-5-nitroquinoline As a Senior Application Scientist, establishing a robust safety and logistical framework for handling nitroqui...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational Guide: Personal Protective Equipment & Handling Protocols for 8-Methoxy-5-nitroquinoline
As a Senior Application Scientist, establishing a robust safety and logistical framework for handling nitroquinoline derivatives is paramount. This guide provides a comprehensive, self-validating operational blueprint for handling 8-Methoxy-5-nitroquinoline . By understanding the mechanistic causality behind each safety precaution, researchers can mitigate exposure risks and ensure operational integrity.
Chemical Profile & Hazard Stratification
Before initiating any workflow, it is critical to understand the physicochemical properties and hazard classifications of the target compound.
Causes serious eye irritation. Necessitates tight-fitting safety goggles over standard safety glasses.
Expert Insight: While the primary GHS classifications for 8-Methoxy-5-nitroquinoline highlight acute oral toxicity and irritation[2], researchers must also consider the broader pharmacological context. Structurally related quinoline derivatives, such as nitroxoline and 5-nitroso-8-hydroxyquinoline, exhibit potent biological activities including metal ion chelation and histone deacetylase (HDAC) inhibition[3][4]. Therefore, handling protocols must assume potential off-target biological activity, elevating the necessity for rigorous barrier protection beyond standard irritant precautions.
Mechanistic Rationale for PPE Selection
Do not treat Personal Protective Equipment (PPE) as a mere compliance checklist. Each piece of equipment serves a specific mechanistic purpose:
Barrier Defense (Hands):Nitrile gloves are strictly required. Nitrile provides superior chemical resistance to nitroaromatic compounds and the polar aprotic solvents (like DMSO) typically used to dissolve them, whereas latex degrades rapidly. Double-gloving is highly recommended during the weighing phase.
Ocular Protection:Tight-fitting safety goggles or a full face shield must be worn. Because 8-Methoxy-5-nitroquinoline is a fine powder, it can easily become aerosolized. Standard safety glasses lack the necessary orbital seal to prevent airborne dust from contacting the mucosa, which is critical given its H319 hazard code[2].
Respiratory & Engineering Controls: All handling of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood . If engineering controls are temporarily unavailable, a P100 particulate respirator is mandatory to comply with P261 (Avoid breathing dust)[2].
Standard Operating Procedure (SOP): Handling & Solubilization
This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step until the current step is visually or mechanically verified.
Phase 1: Pre-Operational Verification & PPE Donning
Airflow Validation: Verify the chemical fume hood flow rate is between 80–120 feet per minute (fpm).
Causality: Ensures sufficient capture velocity to prevent aerosolized powder from entering your breathing zone.
Gowning Sequence: Don a standard laboratory coat, followed by tight-fitting safety goggles.
Causality: Protects against H319 eye irritation and prevents particulate settling on street clothing[2].
Gloving: Don two pairs of nitrile gloves.
Causality: Double-gloving allows for the immediate removal of the outer layer if it becomes contaminated during weighing, preserving a sterile inner barrier.
Phase 2: Weighing and Transfer
Tool Selection: Utilize anti-static weigh boats and grounded, stainless-steel spatulas.
Causality: The compound's low molecular weight (204.18 g/mol ) makes it prone to static accumulation[2]. Anti-static tools prevent electrostatic repulsion, which can cause sudden, uncontrolled dispersion of the powder.
Transfer Mechanics: Keep the source bottle and weigh boat deep within the hood (at least 6 inches behind the sash). Transfer the powder using slow, deliberate movements to minimize air turbulence.
Phase 3: Solubilization & Containment
In-Hood Solubilization: Add your designated solvent (e.g., DMSO or DMF) directly to the vial containing the pre-weighed powder inside the fume hood.
Sealing: Cap the vial tightly and vortex until fully dissolved.
Causality: Solubilizing the compound before removing it from the hood completely eliminates the risk of dry powder inhalation during transport to other laboratory areas.
Spill Response & Waste Logistics
Spill Mitigation: If powder is spilled outside the weigh boat, do not dry sweep . Dry sweeping resuspends the particulates into the air. Instead, place a damp absorbent pad (wetted with 70% ethanol or water) directly over the spill to trap the powder, then wipe inward.
Waste Segregation: Dispose of all contaminated consumables (weigh boats, pipette tips, outer gloves) in a solid hazardous organic waste container. Liquid waste containing dissolved 8-Methoxy-5-nitroquinoline must be routed to halogenated/non-halogenated organic waste streams depending on the solvent used. This ensures strict compliance with P501 disposal regulations[2].
Workflow Visualization
The following diagram illustrates the logical progression of safety controls and material handling to ensure zero-exposure operations.
Caption: Sequential safety and operational workflow for handling 8-Methoxy-5-nitroquinoline.
References
National Institutes of Health (NIH). "8-Methoxy-5-nitroquinoline | C10H8N2O3 | CID 811350 - PubChem." PubChem Database. URL:[Link]